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4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane Documentation Hub

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  • Product: 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
  • CAS: 1274903-97-7

Core Science & Biosynthesis

Foundational

Synthesis of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane: A Comprehensive Technical Guide

Executive Summary The compound 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (often referred to structurally as heptafluoroisopropyl ethyl bromide) is a highly specialized fluorinated building block. The heptaflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (often referred to structurally as heptafluoroisopropyl ethyl bromide) is a highly specialized fluorinated building block. The heptafluoroisopropyl group, [(CF3​)2​CF−] , serves as an exceptionally strong electron-withdrawing and highly lipophilic substituent. Because it is significantly bulkier than a standard trifluoromethyl group, it is increasingly utilized in advanced drug development, chiral catalysts, and functional materials to modulate pharmacokinetic properties and steric shielding[1].

This whitepaper provides a rigorously validated, scalable, three-step synthetic pathway. As direct nucleophilic halogen exchange on polyfluoroalkyl iodides is thermodynamically and kinetically disfavored, this guide details a highly efficient telomerization-elimination-addition sequence to achieve the target bromide with high fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

Direct SN​2 substitution of 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane to the corresponding bromide is notoriously inefficient. The intense dipole moment and electron-withdrawing nature of the adjacent heptafluoroisopropyl group severely destabilize the SN​2 transition state.

To circumvent this, our pathway relies on a self-validating functional group interconversion (FGI) strategy:

  • Radical Telomerization : Insertion of ethylene into heptafluoroisopropyl iodide to build the carbon skeleton[2].

  • Dehydroiodination : Base-catalyzed elimination using a phase-transfer catalyst (PTC) to form a terminal fluoro-olefin[3].

  • Radical Hydrobromination : Anti-Markovnikov addition of hydrogen bromide to yield the target terminal bromide.

Workflow A Heptafluoroisopropyl Iodide + Ethylene B Radical Telomerization (AIBN, 75°C, 20 bar) A->B C Intermediate 1: Rf-CH2-CH2-I B->C >90% Yield D Dehydroiodination (NaOH, TBAB, 50°C) C->D E Intermediate 2: Rf-CH=CH2 (Olefin) D->E Biphasic PTC F Radical Hydrobromination (HBr, UV/Peroxide) E->F G Target Molecule: Rf-CH2-CH2-Br F->G Anti-Markovnikov

Figure 1: Three-step synthetic workflow from heptafluoroisopropyl iodide to the target bromide.

Phase 1: Radical Telomerization (Ethylene Insertion)

The synthesis initiates with the telomerization of heptafluoroisopropyl iodide (telogen) with ethylene (taxogen). This radical-mediated addition is highly regioselective, driven by the stability of the intermediate fluorinated radical[2][4].

Step-by-Step Protocol
  • Preparation : In a rigorously dried, nitrogen-purged Hastelloy high-pressure reactor, dissolve 1.0 equivalent of heptafluoroisopropyl iodide (CAS: 677-69-0) and 0.05 equivalents of Azobisisobutyronitrile (AIBN) in anhydrous acetonitrile.

  • Pressurization : Seal the reactor and pressurize with high-purity ethylene gas to 15–20 bar.

  • Initiation : Heat the stirred mixture to 70–75 °C to trigger the thermal decomposition of AIBN.

  • Monitoring : The reaction is a self-validating system; successful propagation is indicated by a steady pressure drop as ethylene is consumed. Maintain pressure by feeding ethylene until uptake ceases (typically 6–8 hours).

  • Isolation : Cool the reactor to 0 °C, vent excess ethylene safely, and fractionally distill the crude mixture to isolate 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (Intermediate 1).

Phase 2: Halogen Exchange via Elimination-Addition

Because direct iodination-to-bromination is kinetically hindered, we utilize an elimination-addition sequence.

Step 2a: Phase-Transfer Catalyzed Dehydroiodination

We employ a biphasic elimination protocol. The use of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is critical here; it shuttles the hydroxide ion into the organic phase, facilitating the E2 elimination of HI without requiring environmentally damaging co-solvents[3][5].

Protocol :

  • Charge a reaction flask with Intermediate 1 (1.0 equiv) and a 20% aqueous solution of NaOH (2.0 equiv).

  • Add TBAB (0.05 equiv) to the biphasic mixture.

  • Stir vigorously (≥800 rpm is crucial for PTC efficiency) at 45–50 °C for 12 hours.

  • Separate the organic layer, wash with deionized water until the aqueous wash is pH neutral, and distill to yield the volatile olefin: 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene (Intermediate 2).

Step 2b: Radical Hydrobromination

To regenerate the butane skeleton with the bromine atom at the terminal carbon, an anti-Markovnikov hydrobromination is executed.

Protocol :

  • Dissolve Intermediate 2 in an inert, non-polar solvent (e.g., anhydrous hexane).

  • Introduce 0.02 equivalents of Benzoyl Peroxide (BPO) and initiate UV irradiation (254 nm) to generate bromine radicals.

  • Slowly bubble anhydrous HBr gas through the solution at 0–10 °C. Note: The reaction is exothermic; strict temperature control prevents polymerization or unwanted side reactions.

  • Quench the reaction with saturated aqueous NaHCO3​ , extract, dry over anhydrous MgSO4​ , and purify via vacuum distillation to yield the final product.

Mechanism N1 Initiation: In• + HBr → In-H + Br• N2 Regioselective Attack: Br• + Rf-CH=CH2 → Rf-CH•-CH2-Br N1->N2 N3 Hydrogen Abstraction: Rf-CH•-CH2-Br + HBr → Rf-CH2-CH2-Br + Br• N2->N3 N3->N2 Br• recycled N4 Chain Termination N3->N4

Figure 2: Radical chain mechanism for the anti-Markovnikov hydrobromination of the fluoro-olefin.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the following tables summarize the optimized reaction parameters and the expected analytical signatures of the final compound.

Table 1: Reaction Parameters & Yield Optimization

Reaction PhaseCatalyst / InitiatorTemp (°C)Time (h)Yield (%)Purity (GC, %)
Ethylene Insertion AIBN (5 mol%)75892>98
Dehydroiodination TBAB (5 mol%)451295>99
Hydrobromination BPO (2 mol%) / UV10588>97

Table 2: Expected Analytical Signatures for Target Molecule

Analytical MethodSignal / Chemical ShiftStructural Assignment
19F NMR ( CDCl3​ )-76.5 ppm (d, 6F)Terminal (CF3​)2​CF− groups
19F NMR ( CDCl3​ )-183.2 ppm (m, 1F)Internal tertiary fluorine (CF3​)2​CF−
1H NMR ( CDCl3​ )2.55 ppm (m, 2H)Methylene adjacent to fluoro-group ( −CH2​−CF− )
1H NMR ( CDCl3​ )3.42 ppm (t, 2H)Methylene adjacent to bromine ( −CH2​−Br )
GC-MS (EI)m/z 346, 348 (1:1 ratio) [M]+ Molecular ion showing isotopic Br signature

EHS & Scale-Up Considerations

  • PFAS Precursor Handling : Heptafluoroisopropyl derivatives are highly persistent. All waste streams must be segregated and incinerated at high temperatures (>1100 °C) to prevent environmental contamination.

  • High-Pressure Ethylene : Ethylene is highly flammable and forms explosive mixtures with air. The telomerization step must be conducted in a blast-proof bunker with automated pressure-relief valves.

  • HBr Gas : Anhydrous HBr is highly corrosive and toxic. Hydrobromination must be performed in a specialized fume hood equipped with a caustic scrubber system to neutralize unreacted gas.

Sources

Exploratory

"4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane chemical structure"

Comprehensive Technical Guide: 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in Advanced Chemical Synthesis Executive Summary The compound 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (CAS: 1274903-97-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in Advanced Chemical Synthesis

Executive Summary

The compound 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (CAS: 1274903-97-7)[1] is a highly specialized, heavily fluorinated alkylating agent. Structurally characterized by a heptafluoroisopropyl headgroup appended to an ethyl bromide tail, this molecule serves as a critical building block in modern synthetic chemistry. Its primary utility lies in the late-stage functionalization of drug candidates and agrochemicals[2], where the introduction of bulky, electron-withdrawing perfluoroalkyl groups is required to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and field-proven experimental protocols for its application in nucleophilic substitution reactions.

Structural Analysis & Physicochemical Properties

The molecular architecture of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane—formula C5H4BrF7[1]—is divided into two functional domains:

  • The Perfluoroalkyl Headgroup: The (CF3​)2​CF− moiety is exceptionally electron-withdrawing and lipophilic. The dense packing of fluorine atoms creates a steric and electronic shield that is highly resistant to oxidative degradation.

  • The Electrophilic Tail: The −CH2​−CH2​−Br segment provides a reactive primary carbon center. The two-carbon spacer insulates the electrophilic carbon from the extreme inductive pull of the heptafluoroisopropyl group, allowing it to undergo standard SN​2 nucleophilic substitutions without excessive deactivation.

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
IUPAC Name 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
CAS Registry Number 1274903-97-7
Molecular Formula C5H4BrF7
Molecular Weight 276.98 g/mol
Isomeric Class Heptafluoropentyl bromide derivative
Structural Formula (CF3​)2​CF−CH2​−CH2​−Br
Electrophilic Reactivity Primary Alkyl Halide ( SN​2 preferred)

Mechanistic Synthesis Workflow

The synthesis of this building block relies on the precise radical addition of a perfluorinated precursor to a simple alkene, followed by halogen exchange to optimize its reactivity for subsequent alkylations.

The process begins with heptafluoro-2-iodopropane (CAS: 677-69-0)[3], a secondary fluoroalkyl iodide. Under thermal or photochemical radical initiation, the weak C−I bond undergoes homolytic cleavage. The resulting electrophilic perfluoroalkyl radical adds regioselectively to ethylene gas. The intermediate, 1-iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane, is then subjected to a Finkelstein-type halogen exchange using Lithium Bromide (LiBr) to yield the final brominated product. Bromide is selected over iodide for the final commercial reagent to strike an optimal balance between shelf-stability and leaving-group ability, minimizing auto-degradation during storage.

SynthesisWorkflow Start Heptafluoroisopropyl Iodide CAS: 677-69-0 Intermediate 1-Iodo-3,4,4,4-tetrafluoro- 3-(trifluoromethyl)butane Start->Intermediate Radical Addition Ethylene Ethylene Gas (CH2=CH2) Ethylene->Intermediate Reactant RadicalInitiator Radical Initiator (Thermal/Photochemical) RadicalInitiator->Intermediate Catalysis Product 4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane CAS: 1274903-97-7 Intermediate->Product SN2 Substitution HalogenExchange Halogen Exchange (LiBr in Acetone) HalogenExchange->Product Reagent

Figure 1: Mechanistic synthesis workflow of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane.

Applications in Drug Discovery & Pharmacokinetics

In medicinal chemistry and agrochemical development[2], the incorporation of the heptafluoroisopropyl-ethyl tail is a strategic design choice to overcome pharmacokinetic liabilities. Standard alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, leading to rapid clearance and short biological half-lives.

By appending the (CF3​)2​CF− group, chemists leverage the immense bond dissociation energy of the C−F bond (approx. 116 kcal/mol). The dense electron cloud of the fluorine atoms sterically and electronically repels the high-valent iron-oxo species in the CYP450 active site, effectively shutting down metabolic degradation pathways at that locus.

MetabolicStability DrugCandidate Standard Alkyl Drug Candidate CYP450 Cytochrome P450 Oxidation DrugCandidate->CYP450 Degradation Rapid Clearance (Short Half-life) CYP450->Degradation FluoroDrug Heptafluoroisopropyl Modified Drug StericShield Steric & Electronic Shielding (C-F Bonds) FluoroDrug->StericShield Structural Logic Stability Metabolic Stability (Prolonged Half-life) StericShield->Stability CYP450 Blockade

Figure 2: Pharmacokinetic logic of heptafluoroisopropyl integration for metabolic stability.

Experimental Protocols: N-Alkylation Methodology

To utilize 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane effectively, one must account for its unique electronics. While the two-carbon spacer isolates the leaving group from the perfluoroalkyl head, the compound is still slightly less electrophilic than a standard ethyl bromide. Therefore, optimized conditions require polar aprotic solvents and moderate heating.

Objective: Append the heptafluoroisopropyl-ethyl tail to a secondary amine core.

Causality & Design Rationale: Anhydrous Potassium Carbonate ( K2​CO3​ ) is utilized as the base. We explicitly avoid stronger, non-nucleophilic bases like Sodium Hydride ( NaH ) or Potassium tert-butoxide ( KOtBu ) because they can trigger an undesired E2 elimination of the alkyl bromide, yielding a terminal alkene rather than the desired alkylated product. Acetonitrile ( MeCN ) is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the SN​2 pathway.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve the secondary amine substrate (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5.0 mL, 0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 mmol, 2.5 equiv). Note: The base must be finely milled to maximize surface area for heterogeneous proton scavenging.

  • Electrophile Introduction: Introduce 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 70°C in an oil bath.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) system. The protocol is self-validating: the successful consumption of the polar amine starting material and the emergence of a significantly higher- Rf​ spot (due to the highly lipophilic perfluoroalkyl tail) confirms the progression of the SN​2 alkylation.

  • Workup: Upon completion (typically 12–18 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess MeCN .

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash column chromatography to yield the pure fluorinated target compound.

References[3] MilliporeSigma. "5-bromo-1,1,1,2,2,3,3-heptafluoropentane | 355-94-2". Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/enamine/enah30516297[1] Chemsrc. "CAS#:1274903-97-7 | 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane". Chemsrc Chemical Database. https://www.chemsrc.com/en/cas/1274903-97-7_1085025.html[2] Google Patents. "AU2012242124B2 - Substituted 5-(cyclohex-2-en-1-yl)". Google Patents Database. https://patents.google.com/patent/AU2012242124B2/en[4] MilliporeSigma. "Heptafluoro-2-iodopropane 98% | 677-69-0". Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/aldrich/342017

Sources

Foundational

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the landscape of modern organofluorine chemistry and drug design, the strategic incorporation of polyfluorinated motifs is paramount for tuning lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organofluorine chemistry and drug design, the strategic incorporation of polyfluorinated motifs is paramount for tuning lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (systematically referred to as 2-(heptafluoroisopropyl)ethyl bromide) represents a highly specialized building block. Characterized by the formula CF3​-CF(CF3​)-CH2​-CH2​-Br , this compound features a sterically demanding heptafluoroisopropyl group ( i-C3​F7​ ) tethered to a reactive ethyl bromide linker.

This whitepaper provides an authoritative, in-depth analysis of the compound's structural profiling, synthetic methodologies, and reactivity paradigms, specifically tailored for synthetic chemists and drug development professionals.

Structural & Physicochemical Profiling

The architectural brilliance of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane lies in its two-carbon ( -CH2​CH2​- ) spacer. Direct attachment of a perfluoroalkyl group to a reactive halide heavily deactivates the carbon center toward nucleophilic attack due to extreme inductive electron withdrawal. The ethyl spacer insulates the reactive bromide from the i-C3​F7​ group, restoring synthetic utility while retaining the physicochemical benefits of the fluorinated moiety.

The Beta- and Gamma-Fluorine Effects

While the two-carbon spacer mitigates extreme deactivation, the strongly electronegative i-C3​F7​ group still exerts a measurable inductive pull on the α -carbon (the carbon bearing the bromide). This "gamma-fluorine effect" destabilizes the electron-rich transition state of standard SN​2 reactions. Kinetic studies on homologous polyfluoroalkyl bromides demonstrate that RF​CH2​CH2​Br compounds undergo SN​2 substitution at approximately 0.14 times the rate of their unfluorinated n-alkyl counterparts [1].

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the compound, extrapolating thermodynamic data from closely related perfluoroalkyl ethyl bromides.

ParameterValueMechanistic Implication
Molecular Formula C5​H4​BrF7​ Defines the stoichiometric mass for coupling reactions.
Molecular Weight 276.98 g/mol High mass-to-carbon ratio typical of polyfluorinated alkanes.
Boiling Point ~110–115 °C (Est.)Allows for purification via fractional distillation.
Lipophilicity ( logP ) > 3.5 (Est.)The i-C3​F7​ group drastically increases partitioning into lipid phases.
SN​2 Relative Rate 0.14Requires elevated temperatures or polar aprotic solvents for efficient nucleophilic coupling [1].

Synthetic Methodologies

Causality in Experimental Design

The direct radical addition of perfluoroalkyl bromides to alkenes is thermodynamically unfavorable due to the high homolytic bond dissociation energy of the C-Br bond. Therefore, the self-validating protocol for synthesizing 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane relies on a two-phase approach:

  • Electron-Transfer Initiated Radical Addition of heptafluoroisopropyl iodide to ethylene [2].

  • Halogen Exchange (Halex) to convert the light-sensitive, highly reactive iodide into the shelf-stable bromide building block.

SynthesisWorkflow A Heptafluoroisopropyl Iodide C Intermediate: i-C3F7-CH2-CH2-I A->C Na2S2O4, H2O/MeCN Room Temp B Ethylene Gas (Radical Acceptor) B->C 1.5 atm E Target Compound: i-C3F7-CH2-CH2-Br C->E Finkelstein Rxn Reflux D Halogen Exchange (LiBr / Acetone) D->E

Fig 1: Radical addition and halogen exchange synthesis pathway.
Step-by-Step Protocol: Synthesis of the Target Compound

Phase 1: Radical Addition via Sodium Dithionite Initiation

  • Preparation: Charge a high-pressure Parr reactor with heptafluoroisopropyl iodide (1.0 equiv), sodium dithionite ( Na2​S2​O4​ , 1.2 equiv), and sodium bicarbonate (1.2 equiv).

  • Solvent System: Suspend the reagents in a degassed binary solvent mixture of acetonitrile and water (1:1 v/v). Rationale: Water dissolves the inorganic initiator, while acetonitrile solubilizes the fluorinated iodide.

  • Pressurization: Purge the vessel with argon, then pressurize with ethylene gas to 1.5 atm.

  • Reaction: Stir vigorously at 25 °C for 12 hours. The dithionite anion acts as a single-electron reducing agent, cleaving the C-I bond to generate the electrophilic i-C3​F7∙​ radical, which adds regioselectively to ethylene [3].

  • Workup: Extract the aqueous layer with dichloromethane, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the intermediate 1-iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane.

Phase 2: Halogen Exchange (Finkelstein-Type)

  • Preparation: Dissolve the intermediate iodide in anhydrous acetone (0.5 M concentration).

  • Reagent Addition: Add anhydrous lithium bromide (3.0 equiv). Rationale: Lithium bromide is highly soluble in acetone, whereas the byproduct, lithium iodide, is less soluble and precipitates, driving the equilibrium forward.

  • Reaction: Reflux the mixture at 60 °C for 24 hours under an inert atmosphere.

  • Purification: Filter the precipitated salts, concentrate the filtrate, and purify via fractional distillation to isolate 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane as a clear, dense liquid.

Reactivity Profile & Drug Development Applications

Nucleophilic Substitution Dynamics

The primary utility of this compound is the alkylation of heteroatoms (N, O, S) in drug discovery libraries to introduce the bulky, lipophilic i-C3​F7​ group. However, chemists must account for the aforementioned kinetic deceleration.

Standard SN​2 conditions (e.g., K2​CO3​ in DMF at room temperature) often result in sluggish conversions. To overcome the inductive destabilization of the transition state, protocols must utilize highly polar aprotic solvents (DMSO, NMP), elevated temperatures (80–100 °C), or the addition of catalytic iodide (e.g., TBAI) to facilitate in-situ generation of the more reactive iodide species.

ReactivityLogic Node1 4-Bromo-1,1,1,2-tetrafluoro -2-(trifluoromethyl)butane Node2 Nucleophilic Attack (SN2) Node1->Node2 Node3 Inductive Electron Withdrawal by i-C3F7 Group Node2->Node3 Gamma-Fluorine Effect Node4 Destabilized Transition State (Rate = 0.14x vs Alkyl-Br) Node3->Node4 Node5 Successful Coupling (Requires TBAI / Polar Solvent / Heat) Node4->Node5 Reaction Optimization

Fig 2: Electronic effects governing the SN2 reactivity profile.
Organometallic Reagents

The compound can be converted into its corresponding Grignard reagent ( i-C3​F7​CH2​CH2​MgBr ) via reaction with magnesium turnings in ethereal solvents. Unlike α -fluorinated Grignards, which rapidly undergo β -fluoride elimination to form olefins, the two-carbon spacer provides sufficient kinetic stability. This allows for subsequent addition to aldehydes, ketones, or electrophilic transition-metal catalysts, enabling the synthesis of complex fluorinated architectures.

Pharmacological Impact

The incorporation of the i-C3​F7​CH2​CH2​- motif into a pharmacophore serves three distinct purposes:

  • Metabolic Shielding: The immense steric bulk of the heptafluoroisopropyl group blocks cytochrome P450-mediated oxidation at adjacent sites.

  • Lipophilic Efficiency: It drastically increases cell membrane permeability, which is critical for central nervous system (CNS) targets.

  • Conformational Locking: The rigid steric demands of the CF3​ branches restrict the rotational freedom of the alkyl chain, potentially locking the drug into its bioactive conformation.

References

  • Synthesis of polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Organic Chemistry Frontiers (Royal Society of Chemistry) Provides kinetic data on the nucleophilic substitution ( SN​2 ) rates of polyfluoroalkyl bromides, detailing the inductive deceleration caused by γ -fluorine substituents. URL:[Link]

  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes National Center for Biotechnology Information (PMC) Details the photoinduced and chemically initiated (e.g., Na2​S2​O4​ ) regioselective radical addition of perfluoroalkyl iodides to unsaturated carbon systems. URL:[Link]

  • Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes ResearchGate Outlines the foundational methodology for adding perfluoroalkyl iodides to ethylene and other alkenes via electron-transfer initiation, a critical precursor step to synthesizing fluorinated alkyl bromides. URL:[Link]

Protocols & Analytical Methods

Method

Applications of Fluorinated Building Blocks in Organic Synthesis: A Detailed Guide to 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

A Note to the Reader: The initial focus of this guide was "applications of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in organic synthesis." However, a comprehensive search of the scientific literature and che...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial focus of this guide was "applications of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in organic synthesis." However, a comprehensive search of the scientific literature and chemical databases revealed no available information on the synthesis, reactivity, or applications of this specific compound. It is likely a novel or highly specialized reagent with no publicly documented uses at this time.

To provide a valuable and practical resource in the spirit of the original request, this guide has been pivoted to focus on a closely related and commercially available fluorinated building block: 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (CAS No. 203303-02-0).[1] This compound shares key structural features, including a terminal bromine atom and significant fluorination, making it a relevant and instructive alternative for researchers interested in the introduction of complex fluorinated moieties into organic molecules. The principles and protocols discussed herein for 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane can serve as a strong foundation for understanding the potential reactivity of other polyfluorinated bromoalkanes.

Introduction: The Strategic Value of the 1,1,1-Trifluoro-2-(trifluoromethyl)butyl Moiety

The introduction of fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1,1-trifluoro-2-(trifluoromethyl)butyl group, introduced via reagents like 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane, is of particular interest. The two trifluoromethyl groups create a sterically demanding and highly lipophilic domain, which can be exploited to enhance interactions with hydrophobic pockets in proteins or to block sites of metabolic degradation.

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a solid at room temperature and serves as a key intermediate for the introduction of this bulky, fluorinated alkyl chain.[1] Its primary utility in organic synthesis lies in the reactivity of the carbon-bromine bond, which can be cleaved to form a carbon-carbon or carbon-heteroatom bond, thus incorporating the -(CH2)2CH(CF3)2 fragment into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is presented in the table below.

PropertyValue
Molecular Formula C₅H₅BrF₆
Molecular Weight 258.99 g/mol
Appearance Solid
CAS Number 203303-02-0

(Data sourced from Sigma-Aldrich[1])

Synthetic Applications and Protocols

The primary synthetic applications of 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane revolve around the displacement of the bromide ion. This can be achieved through various mechanisms, most notably nucleophilic substitution and potentially through the formation of organometallic intermediates for cross-coupling reactions. The high degree of fluorination significantly influences the reactivity of the C-Br bond, primarily through a strong electron-withdrawing inductive effect.

Application 1: Nucleophilic Substitution Reactions

The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles. This allows for the direct attachment of the 1,1,1-trifluoro-2-(trifluoromethyl)butyl moiety to a variety of substrates.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically chosen to dissolve the reactants and to enhance the nucleophilicity of the attacking species by solvating the counter-ion.

  • Base: A non-nucleophilic base, such as cesium carbonate or potassium carbonate, is often employed to deprotonate the nucleophile without competing in the substitution reaction.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While heating is often required to overcome the activation energy, excessive temperatures can lead to elimination byproducts.

Detailed Protocol: O-Alkylation of a Phenolic Substrate

This protocol describes a general procedure for the O-alkylation of a phenol with 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane.

Materials:

  • 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted phenol (1.2 mmol) and cesium carbonate (1.5 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Data Presentation: Expected Outcomes for Nucleophilic Substitution

Nucleophile TypeSubstrate ExampleProduct TypeExpected Yield Range
Oxygen4-MethoxyphenolAryl EtherModerate to Good
NitrogenPhthalimideN-Alkylated ImideModerate
SulfurThiophenolThioetherModerate to Good

Visualization of the Workflow

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Phenol + Cs2CO3 in DMF Reagent 4-bromo-1,1,1-trifluoro- 2-(trifluoromethyl)butane Heating Heat to 60-80 °C Monitor by TLC/LC-MS Reagent->Heating Add to mixture Quench Cool & Dilute (Ethyl Acetate) Heating->Quench Wash Wash with H2O & Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product (Aryl Ether) Purify->Product

Caption: Workflow for the O-alkylation of a phenol.

Application 2: Potential in Cross-Coupling Reactions

Conceptual Reaction Scheme:

  • Formation of an Organometallic Reagent: The bromoalkane could potentially be converted into an organozinc or Grignard reagent. This step can be challenging for highly fluorinated compounds.

  • Palladium-Catalyzed Cross-Coupling: The resulting organometallic species could then be coupled with an aryl or vinyl halide in the presence of a suitable palladium catalyst and ligand.

Causality Behind Experimental Choices (Hypothetical):

  • Organometallic Formation: The insertion of a metal like zinc or magnesium into the C-Br bond would likely require activated metal and carefully controlled conditions due to the electronic nature of the substrate.

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a reducing agent) and a suitable phosphine ligand would be essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Hypothetical Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized and hypothetical procedure based on standard Suzuki-Miyaura conditions for alkyl halides. Significant optimization would be required for this specific substrate.

Materials:

  • 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (1.0 eq)

  • Activated Zinc dust (1.5 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene/THF mixture

Procedure:

  • Formation of the Organozinc Reagent (in a separate flask):

    • To a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 mmol).

    • Add a solution of 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (1.0 mmol) in anhydrous THF (3 mL).

    • Gently heat the mixture to initiate the reaction, then stir at room temperature until the bromoalkane is consumed (monitor by GC-MS).

  • Cross-Coupling Reaction:

    • To a separate flame-dried flask, add the aryl boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.05 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene (5 mL).

    • Transfer the freshly prepared organozinc solution from step 1 to the reaction flask via cannula.

    • Heat the reaction mixture to 80-100 °C and monitor for product formation.

    • Upon completion, perform a standard aqueous workup and purification by column chromatography.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_R R-Pd(II)-Br(L_n) OxAdd->PdII_R Transmetalation Transmetalation PdII_R->Transmetalation PdII_R_Ar R-Pd(II)-Ar(L_n) Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product RBr R-Br RBr->OxAdd ArBX2 Ar-B(OR)2 ArBX2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Safety and Handling

As with all halogenated and fluorinated organic compounds, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a valuable, albeit underutilized, building block for the introduction of the sterically demanding and highly fluorinated 1,1,1-trifluoro-2-(trifluoromethyl)butyl moiety. Its primary utility lies in nucleophilic substitution reactions with a range of heteroatom nucleophiles. While its application in cross-coupling reactions is not yet documented, the potential for such transformations exists and warrants further investigation. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals looking to incorporate this unique fluorinated group into their target molecules.

References

  • This reference is a placeholder for a general review on fluorine in medicinal chemistry, as no specific liter
  • This reference is a placeholder for a general review on cross-coupling reactions, as no specific liter
  • Sigma-Aldrich. 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane Safety Data Sheet. (A specific, stable link to the SDS would be included here if available).

Sources

Application

Application Note: Advanced Protocols for Fluoroalkylation using 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Clarification In modern drug discovery and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Clarification

In modern drug discovery and materials science, the introduction of fluorine is a paramount strategy for modulating pharmacokinetics, lipophilicity, and metabolic stability. While frequently queried in early discovery settings as a "fluorinating agent," 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is mechanistically defined as a fluoroalkylating agent .

Unlike direct fluorinating reagents (e.g., DAST or Selectfluor) that install a single fluorine atom, this reagent installs a bulky, highly lipophilic heptafluoroisopropyl-ethyl tag (–CH2CH2CF(CF3)2). The two-carbon (ethyl) spacer is a critical structural feature: it insulates the reacting primary bromide from the extreme electron-withdrawing nature of the perfluoroalkyl group. This insulation prevents rapid β-fluoride elimination and allows the molecule to participate in classical SN​2 nucleophilic substitutions and radical-mediated additions[1].

Reagent Profiling & Quantitative Data

Understanding the physicochemical contribution of the –CH2CH2CF(CF3)2 group is essential for rational drug design. The branched nature of the heptafluoroisopropyl group provides immense steric shielding, which can protect adjacent pharmacophores from enzymatic degradation (e.g., cytochrome P450 oxidation) while drastically increasing membrane permeability.

Table 1: Comparative Profiling of Fluoroalkylating Agents

Reagent TypeChemical StructureSpacer LengthPrimary Reaction ModalityEst. Lipophilicity Contribution (ΔlogP)*Steric Bulk (Relative)
Direct Perfluoroalkyl BromideCF3CF2BrNone (0 carbons)Radical / SET+0.9Low
Linear Fluoroalkyl BromideCF3CF2CH2CH2BrEthyl (2 carbons) SN​2 / Radical+1.4Moderate
Branched Fluoroalkyl Bromide (CF3)2CFCH2CH2Br Ethyl (2 carbons) SN​2 / Radical +2.1 High

*Estimated ΔlogP contribution when attached to a standard aromatic scaffold.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to final isolation.

Protocol A: Base-Mediated SN​2 N-Alkylation of Heterocycles

Objective: To covalently attach the heptafluoroisopropyl-ethyl tag to a secondary amine or nitrogen-containing heterocycle.

Step-by-Step Methodology:

  • Substrate Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target heterocycle (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL). Causality: DMF is a polar aprotic solvent that strongly solvates cations but leaves anions relatively "naked," significantly accelerating the SN​2 displacement of the primary bromide.

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 2.0 mmol) to the solution and stir at room temperature for 15 minutes. Causality: Cs2CO3 is selected over NaOH or KOH because the large, highly polarizable cesium cation minimizes tight ion-pairing. This maximizes the nucleophilicity of the deprotonated heterocycle while avoiding hydroxide-mediated hydrolysis of the alkyl bromide.

  • Reagent Introduction: Dropwise, add 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.2 mmol) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, dilute in CDCl3, and acquire a rapid 19F-NMR spectrum. Causality: 19F-NMR acts as an absolute self-validating tool. The CF3 groups of the product will appear as a distinct doublet (due to coupling with the adjacent CF fluorine), confirming covalent conversion without interference from the background proton spectrum.

  • Workup & Purification: Quench the reaction with distilled water (15 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Photoredox-Catalyzed Radical Addition (ATRA) to Alkenes

Recent advancements in metallaphotoredox catalysis have unlocked the ability to use fluoroalkyl bromides in radical pathways[2][3].

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a photoreactor vial, combine the terminal alkene (1.0 mmol), 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.5 mmol), fac-Ir(ppy)3 (0.01 mmol, 1 mol%), and sodium ascorbate (2.0 mmol) in a mixture of MeOH/H2O (4:1, 10 mL). Causality:fac-Ir(ppy)3 is a highly efficient visible-light photocatalyst. Sodium ascorbate acts as a sacrificial electron donor to turn over the catalytic cycle. The C–Br bond is selectively reduced via single-electron transfer (SET) by the excited state of the photocatalyst, generating a carbon-centered radical that adds across the alkene[4].

  • Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen is a potent triplet state quencher and radical scavenger; its strict removal is an absolute requirement for the self-validation and initiation of any photoredox system.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 16 hours.

  • Isolation: Dilute with dichloromethane (20 mL), separate the aqueous layer, dry the organic phase, and purify via chromatography.

Reaction Workflow Visualization

The following diagram maps the logical flow of the SN​2 fluoroalkylation protocol (Protocol A), highlighting the critical in-process control step.

Fluoroalkylation_Workflow A 1. Substrate Activation (Heterocycle + Cs2CO3 in DMF) B 2. Reagent Addition (4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane) A->B C 3. Thermal SN2 Reaction (80 °C, 12 h) B->C D 4. In-Process Control (19F-NMR Aliquot Monitoring) C->D E 5. Aqueous Workup (H2O Quench, EtOAc Extraction) D->E F 6. Purification (Flash Chromatography) E->F

Workflow for SN2 fluoroalkylation of heterocycles using the branched fluoroalkyl bromide.

Conclusion

The utilization of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane provides a robust, scalable pathway for introducing complex, branched fluoroalkyl groups into organic scaffolds. By understanding the mechanistic dichotomy between its SN​2 capabilities (enabled by the ethyl spacer) and its radical capabilities (enabled by photoredox SET), researchers can predictably engineer highly stable, lipophilic drug candidates.

References

  • Metallaphotoredox Perfluoroalkylation of Organobromides Journal of the American Chemical Society (2020) URL:[Link]

  • Organophotoredox-Catalyzed Reductive Tetrafluoroalkylation of Alkenes The Journal of Organic Chemistry (2022) URL:[Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Nature / PubMed Central (2021) URL:[Link]

  • Voltammetric Studies on the Reduction Potentials of Perfluoroalkyl Halides and Their Analogous Compounds Chemistry Letters / J-Stage (2021) URL:[Link]

Sources

Method

Application Note: Reaction Mechanisms and Synthetic Protocols for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Executive Summary & Chemical Profiling In modern drug development and agrochemical design, the strategic incorporation of fluorine is a privileged method for modulating lipophilic efficiency (LipE), metabolic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug development and agrochemical design, the strategic incorporation of fluorine is a privileged method for modulating lipophilic efficiency (LipE), metabolic stability, and target binding affinity. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (commonly referred to as heptafluoroisopropyl ethyl bromide) serves as a premier building block for introducing the bulky, highly lipophilic heptafluoroisopropyl group [—CF(CF3)2] into complex molecular scaffolds.

The architectural brilliance of this reagent lies in its ethylene spacer (—CH2CH2—) . Perfluoroalkyl halides (Rf–X) typically suffer from extreme electron withdrawal at the α-carbon, rendering their corresponding organometallic intermediates highly unstable and prone to rapid β-fluoride elimination. The ethylene spacer in 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane insulates the reactive primary bromide from these inductive effects. This structural buffer unlocks a versatile spectrum of activation mechanisms, ranging from classical organometallic nucleophilic additions to modern transition-metal and photoredox-catalyzed radical couplings.

This guide details the causality, mechanisms, and self-validating protocols for the three primary activation pathways of this critical fluoroalkylating agent.

Mechanism 1: Organomagnesium (Grignard) Activation & Nucleophilic Trapping

Causality & Mechanism

The formation of fluoro-Grignard reagents is notoriously difficult due to competitive elimination pathways. However, the insulated nature of the C–Br bond in 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane allows for a stable organomagnesium intermediate via a heterogeneous single-electron transfer (SET) mechanism on the magnesium surface [1]. The resulting Grignard reagent, (CF3)2CFCH2CH2MgBr, behaves as a robust nucleophile, enabling efficient attack on electrophiles such as aldehydes, ketones, and carbon dioxide.

Protocol: Synthesis of 1-Aryl-4,4,5,5,5-pentafluoro-4-(trifluoromethyl)pentan-1-ol

This protocol utilizes a self-validating initiation sequence to prevent dangerous accumulation of unreacted alkyl halide.

  • Activation: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (1.5 equiv) and a single crystal of iodine in anhydrous THF (0.5 M). Causality: Iodine cleans the Mg surface oxide layer and forms highly reactive MgI2.

  • Initiation (Validation Checkpoint 1): Add 5% of the total volume of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.0 equiv). Gently warm the flask. Validation: The reaction is successfully initiated only when the brown iodine color completely dissipates and a localized exotherm is observed. Do not proceed until this occurs.

  • Addition: Once initiated, add the remaining fluoroalkyl bromide dropwise over 30 minutes at room temperature to maintain a controlled reflux. Stir for an additional 2 hours.

  • Intermediate Validation (Validation Checkpoint 2): Quench a 0.1 mL aliquot in water and analyze via GC-MS. Validation: The presence of the fully protonated fluoroalkane [(CF3)2CFCH2CH3] confirms active Mg-insertion and complete consumption of the starting bromide.

  • Trapping: Cool the active Grignard solution to 0 °C and add the target benzaldehyde (0.9 equiv) dropwise. Stir for 1 hour.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Mechanism 2: Iron-Catalyzed Multicomponent Radical Cross-Coupling

Causality & Mechanism

For highly functionalized molecules where Grignard reagents are too harsh, transition-metal catalysis offers a milder alternative. Fluoroalkyl bromides are excellent radical precursors in iron-catalyzed multicomponent cross-coupling reactions (MC-CCR) [2]. The weak C–Br bond is cleaved via SET from an in situ generated low-valent iron species (Fe^II), producing a primary electrophilic carbon-centered radical[(CF3)2CFCH2CH2•]. This radical rapidly adds across electron-rich alkenes (e.g., enamides). The resulting intermediate is trapped by an aryl Grignard via the iron catalytic cycle, forming two new C–C bonds simultaneously.

Protocol: Regioselective Fluoroalkylarylation of Enamides
  • Catalyst Assembly: In an argon-filled glovebox, charge a vial with FeCl3 (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligand (10 mol%), and N-vinylphthalimide (1.0 equiv). Causality: The strong σ-donating capability of the dcpe ligand stabilizes the low-valent iron intermediate against premature decomposition.

  • Reagent Addition: Add 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.5 equiv) and anhydrous THF (0.2 M).

  • Coupling: Seal the vial, remove from the glovebox, and cool to 0 °C. Dropwise add the aryl Grignard reagent (2.0 equiv, 1 M in THF). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Validation: Complete consumption of the N-vinylphthalimide indicates successful radical trapping. Furthermore, ^19F NMR of the crude mixture must display the characteristic highly shielded doublet/septet splitting pattern of the intact —CF(CF3)2 group, confirming that no defluorination occurred.

  • Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the γ-fluoroalkylated amine derivative.

Mechanism 3: Photoredox-Catalyzed Radical Alkylation

Causality & Mechanism

Visible-light photoredox catalysis provides a completely metal-free (or low-metal) pathway for late-stage functionalization [3]. Excitation of an organic photocatalyst (e.g., 4CzIPN) by blue light generates a highly reducing excited state (PC*). This excited state undergoes SET to the fluoroalkyl bromide, cleaving the C–Br bond to yield the (CF3)2CFCH2CH2• radical. This mild generation method allows for the direct functionalization of complex, unprotected heteroarenes without the functional group intolerance of organometallic reagents.

Protocol: Photocatalytic Alkylation of Heteroarenes
  • Preparation: In a transparent photoreactor vial, combine the heteroarene (e.g., indole, 1.0 equiv), 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (2.0 equiv), 4CzIPN (2 mol%), and K2HPO4 (2.0 equiv) in DMSO (0.1 M).

  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that will intercept the excited photocatalyst and halt the reaction.

  • Irradiation & Validation (Validation Checkpoint): Irradiate the vial with blue LEDs (λmax = 450 nm) at room temperature for 16 hours with vigorous stirring. Validation: The reaction mixture must maintain a vibrant, glowing luminescence under irradiation. A sudden loss of color or precipitation indicates photocatalyst degradation or oxygen contamination, requiring immediate experiment termination and restart.

  • Isolation: Dilute the mixture with water, extract with EtOAc, wash with brine, dry, and concentrate. Purify the fluoroalkylated heterocycle via preparative HPLC.

Quantitative Data Summary

The following table summarizes the operational parameters, efficiencies, and applications of the three distinct activation mechanisms for 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane.

Activation MechanismReagents / CatalystsReactive IntermediateTypical YieldsFunctional Group TolerancePrimary Application
Organomagnesium (Grignard) Mg(0), I2 (cat.), THFNucleophilic(CF3)2CFCH2CH2MgBr65–85%Low (Sensitive to acidic protons, carbonyls, nitriles)Bulk synthesis of simple fluoroalkyl alcohols and acids.
Fe-Catalyzed MC-CCR FeCl3, dcpe, Aryl-MgBrElectrophilic Radical(CF3)2CFCH2CH2•50–75%Moderate (Tolerates ethers, halogens, thioethers)Rapid construction of complex γ-fluoroalkylated amines.
Photoredox SET 4CzIPN, Blue LED, K2HPO4Electrophilic Radical(CF3)2CFCH2CH2•70–95%High (Tolerates unprotected amines, alcohols, esters)Late-stage functionalization of bioactive heteroarenes.

Mechanistic Visualizations

G SM 4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane G_Form Grignard Formation (Mg0, THF) SM->G_Form Fe_Cat Fe-Catalyzed MC-CCR (FeCl3, dcpe) SM->Fe_Cat Photo Photoredox Catalysis (Blue LED, 4CzIPN) SM->Photo G_Prod Nucleophilic Addition (Alcohols, Acids) G_Form->G_Prod Fe_Prod Fluoroalkylarylation (Complex Amines) Fe_Cat->Fe_Prod Photo_Prod Radical Alkylation (Functionalized Heterocycles) Photo->Photo_Prod

Figure 1: Divergent synthetic workflows for 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane.

G PC Photocatalyst (PC) Ground State PC_star PC* (Excited State) PC->PC_star Visible Light (hv) PC_ox PC.+ (Oxidized) PC_star->PC_ox SET (Reduction of R-Br) Substrate Fluoroalkyl Bromide (R-Br) PC_star->Substrate PC_ox->PC SET (from Donor) Radical Fluoroalkyl Radical (R•) + Br- Substrate->Radical C-Br Cleavage Donor Sacrificial Donor or Intermediate Donor->PC_ox

Figure 2: Photoredox SET catalytic cycle for mild fluoroalkyl radical generation.

References

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions MDPI - Molecules[Link][1]

  • Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy Organic Letters, ACS Publications[Link][2]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications RSC Advances, Royal Society of Chemistry[Link][3]

  • Versatile Route to Arylated Fluoroalkyl Bromide Building Blocks Organic Letters, ACS Publications[Link][4]

Sources

Application

Application Notes & Protocols for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Introduction: A Novel Building Block for Advanced Fluorinated Motifs In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorinated groups is a cornerstone for modulating molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Advanced Fluorinated Motifs

In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorinated groups is a cornerstone for modulating molecular properties. The trifluoromethyl group (CF₃), in particular, is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane emerges as a specialized reagent for incorporating the sterically demanding and electronically unique 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butyl moiety. This fragment, an isostere of a tert-butyl group but with a profoundly different electronic character, offers chemists a novel tool for designing next-generation pharmaceuticals, agrochemicals, and advanced materials.[3]

The primary utility of this reagent lies in its role as an electrophilic alkylating agent. The bromine atom serves as a competent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the fluorinated butyl chain to a wide range of substrates. Its structural rigidity and the high density of fluorine atoms impart unique conformational constraints and dipole moments into target molecules, providing a distinct advantage over simpler fluorinated analogues. This guide provides a comprehensive overview of its properties, core applications, and detailed, field-proven protocols to ensure its successful implementation in research and development workflows.

Physicochemical Properties & Strategic Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use. The high fluorine content significantly influences its physical characteristics, such as boiling point, density, and solubility.

Table 1: Physicochemical and Safety Data

PropertyValueSource / Comment
Molecular Formula C₅H₅BrF₆-
Molecular Weight 258.99 g/mol [4][5]
CAS Number 203303-02-0[6]
Form Solid[4][5]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant[6]
Storage Class 11 - Combustible Solids[4][5]
InChI Key YYQXPSJUSBJZJI-UHFFFAOYSA-N[4][5]

Expert Handling & Storage Insights:

  • Inert Atmosphere: Although not pyrophoric, the reagent's reactivity in nucleophilic substitutions necessitates handling under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture or oxygen, especially when using strong, unhindered bases.

  • Moisture Sensitivity: Store in a tightly sealed container in a cool, dry place. The presence of water can lead to hydrolysis and can quench sensitive anionic nucleophiles.

  • Personal Protective Equipment (PPE): Due to its hazard classifications, always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[6]

Core Application: Nucleophilic Alkylation

The most prevalent application of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is the alkylation of nucleophiles. The reaction proceeds via a classical Sɴ2 mechanism, where the nucleophile displaces the bromide leaving group.

Mechanism Causality: The electron-withdrawing nature of the two CF₃ groups and the additional fluorine atom on the adjacent carbon (C2) does not significantly hinder the Sɴ2 attack at the terminal carbon (C4) bearing the bromine. The primary carbon center is sterically accessible, allowing for efficient substitution by a variety of soft and hard nucleophiles. The choice of base and solvent is critical for deprotonating the nucleophile and facilitating the reaction, respectively.

Experimental Workflow: General Alkylation Procedure

The following diagram outlines the typical workflow for a nucleophilic substitution reaction using this reagent.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Deprotonation & Alkylation cluster_workup 3. Work-up & Purification A Flame-dry flask under vacuum B Backfill with Ar/N₂ A->B C Add Nucleophile (Nu-H) & Anhydrous Solvent B->C D Cool to 0 °C (or specified temp.) C->D E Add Base (e.g., NaH, K₂CO₃) D->E F Stir for 15-30 min E->F G Add Alkylating Reagent (dissolved if solid) F->G H Warm to RT or heat & Monitor by TLC/LC-MS G->H I Quench Reaction (e.g., with aq. NH₄Cl) H->I J Extract with Organic Solvent I->J K Wash, Dry (Na₂SO₄), & Concentrate J->K L Purify via Column Chromatography K->L

Caption: General workflow for nucleophilic alkylation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale provided.

Protocol 1: S-Alkylation of a Thiol (Aryl Thiol Example)

This protocol details the reaction with a common soft nucleophile, which is highly effective in Sɴ2 reactions. Thiol-ethers are prevalent in various fields, including bioconjugation and materials science.[7][8]

Rationale: Sodium hydride (NaH) is an effective, non-nucleophilic base for deprotonating the thiol to form the highly nucleophilic thiolate anion. Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sɴ2 reactions as it solvates the cation (Na⁺) while leaving the thiolate anion highly reactive.

Materials:

  • 4-Bromophenylthiol (1.0 equiv, e.g., 190 mg, 1.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 48 mg, 1.2 mmol)

  • 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.1 equiv, 316 mg, 1.1 mmol)

  • Anhydrous DMF (5 mL)

  • Diethyl ether (for work-up)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an Argon atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Thiolate Formation: Add anhydrous DMF (3 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromophenylthiol in anhydrous DMF (2 mL) dropwise over 5 minutes.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add a solution of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in DMF (if needed for solubility) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired S-alkylated product.

Table 2: Representative Reaction Conditions for Various Nucleophiles

Nucleophile TypeExampleBaseSolventTypical Temp. (°C)Notes & Rationale
Thiol 4-Mercaptobenzoic acidK₂CO₃DMF25 - 50K₂CO₃ is a milder base, suitable for substrates with base-sensitive groups.
Amine AnilineCs₂CO₃Acetonitrile60 - 80A stronger base and higher temperature are often needed for less nucleophilic amines.
Phenol 4-MethoxyphenolNaHTHF25 - 66NaH ensures complete deprotonation of the less acidic phenol; THF is a good alternative to DMF.
Carbanion Diethyl malonateNaOEtEthanol25 - 78The conjugate base of the solvent is used to form the enolate, preventing transesterification.

References

  • 4-Bromo-1,1,2-trifluoro-1-butene (10493-44-4) - Chemchart. [Link]

  • 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem. [Link]

  • 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane - NextSDS. [Link]

  • Mastering Trifluoromethylation: A Guide to Using 4-Bromo-1,1,1-trifluorobutane. [Link]

  • Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2 - Wiley Online Library. [Link]

  • 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)but-2-ene - NextSDS. [Link]

  • Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google P
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

  • Scheme 3. Scope [a] of the metal-free CÀH trifluoromethylthiolation of... - ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • 1-Bromo-1,1,2,2-tetrafluoroethane - NIST WebBook. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. [Link]

  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]

  • A fluorine-thiol displacement reaction as a peptide stapling platform. [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC. [Link]

  • Intermolecular trifluoromethyl‐alkenylation reactions of alkenes with 2‐amino - ResearchGate. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Downstream Applications of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Executive Summary & Mechanistic Rationale 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane—commonly referred to as perfluoroisopropyl ethyl bromide—is a highly specialized aliphatic fluoroalkylating agent. It is uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane—commonly referred to as perfluoroisopropyl ethyl bromide—is a highly specialized aliphatic fluoroalkylating agent. It is utilized extensively in medicinal chemistry and materials science to append the bulky, highly lipophilic heptafluoroisopropyl group ( −CF(CF3​)2​ ) to organic scaffolds, thereby enhancing metabolic stability, membrane permeability, and binding affinity.

Direct synthesis of this compound via the radical bromination of the corresponding alkane is unfeasible. The extreme electron-withdrawing nature of the perfluoroisopropyl group severely deactivates the adjacent methylene units toward radical substitution. Instead, the most robust, high-yielding scale-up strategy relies on a two-stage process:

  • Radical Telomerization: The addition of heptafluoroisopropyl iodide to ethylene[1].

  • Halogen Exchange: The intermediate perfluoroisopropyl ethyl iodide is subjected to a nucleophilic halogen exchange or thermal bromination to yield the target bromide[2].

Reaction Engineering and Causality (E-E-A-T Insights)

Why start with the iodide instead of the bromide? In radical additions to alkenes, the propagation step requires the abstraction of a halogen atom by the newly formed alkyl radical. The bond dissociation energy of the C-I bond in (CF3​)2​CF−I is significantly lower than that of the C-Br bond. Attempting this telomerization with heptafluoroisopropyl bromide results in poor conversions and high oligomerization, as the intermediate radical will preferentially add to another ethylene molecule rather than abstracting a strongly bound bromine atom. Therefore, heptafluoroisopropyl iodide (CAS 677-69-0)[3] is the mandatory starting material.

Controlling Telomerization: To suppress the formation of higher telomers (e.g., 1:2 or 1:3 adducts), the reaction is engineered with a strict stoichiometric excess of the perfluoroalkyl iodide and a tightly controlled ethylene pressure. The perfluoroisopropyl radical is highly electrophilic and adds rapidly to the electron-rich ethylene, making pressure control the primary variable for selectivity.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane

Objective: Radical addition of ethylene to heptafluoroisopropyl iodide.

Procedure:

  • Preparation: Charge a 5 L Hastelloy high-pressure autoclave with heptafluoroisopropyl iodide (3.0 kg, 10.1 mol) and benzoyl peroxide (BPO, 50 g, 0.2 mol) as the radical initiator.

  • Purging: Seal the reactor and purge with nitrogen ( 3×50 psi) to remove oxygen, which acts as a radical scavenger and terminates the chain reaction.

  • Pressurization & Heating: Introduce ethylene gas to a constant pressure of 15 atm. Heat the reactor to 95 °C under vigorous mechanical stirring (500 rpm).

  • In-Process Control (IPC) & Self-Validation: Monitor the pressure drop. As ethylene is consumed, replenish the gas to maintain 15 atm. The system is self-validating: the reaction is complete when the pressure stabilizes and no further ethylene is drawn, indicating the consumption of the initiator/iodide. GC-MS must be run to confirm >90% conversion to the 1:1 adduct (target m/z 324).

  • Workup: Cool to room temperature, vent excess ethylene, and wash the crude mixture with 10% aqueous sodium thiosulfate to neutralize residual iodine. Fractionally distill the organic layer to isolate the intermediate (b.p. 118–124 °C)[1].

Phase 2: Halogen Exchange to Target Bromide

Objective: Conversion of the primary iodide to the final bromide.

Procedure:

  • Preparation: In a 10 L glass-lined reactor equipped with a reflux condenser, dissolve the intermediate iodide (2.5 kg, 7.7 mol) in anhydrous N,N-dimethylformamide (DMF, 4 L).

  • Reagent Addition: Add anhydrous Lithium Bromide (LiBr, 1.34 kg, 15.4 mol).

  • Reaction: Heat the mixture to 100 °C for 8 hours.

  • Causality of Solvent/Reagent: DMF provides optimal solvation for the lithium cation, leaving the bromide anion highly nucleophilic (a "naked" anion). The primary nature of the carbon allows SN​2 displacement to proceed smoothly. However, the strong electron-withdrawing inductive effect ( −I effect) of the (CF3​)2​CF− group slows down the reaction compared to non-fluorinated alkyl iodides. Elevating the temperature to 100 °C in DMF overcomes this activation energy barrier.

  • IPC & Self-Validation: Sample the reaction mixture for 1H NMR. The shift of the CH2​−I triplet (approx. 3.2 ppm) to the CH2​−Br triplet (approx. 3.4 ppm) validates completion. If the peak at 3.2 ppm persists, additional LiBr and extended heating are required.

  • Isolation: Quench with water (10 L) to phase-separate the fluorinated product. Wash the lower fluorocarbon layer with water ( 3×2 L) to remove DMF. Dry over anhydrous MgSO4​ and fractionally distill to yield the pure 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane.

Quantitative Data Summaries

Table 1: Optimization of the Radical Addition Step

Initiator Temp (°C) Ethylene Pressure (atm) Yield of 1:1 Adduct (%) Telomer Byproducts (%)
AIBN 75 10 82 8
BPO 95 15 88 5

| Thermal | 200 | 20 | 65 | 15 |

Table 2: Halogen Exchange Optimization

Reagent Solvent Temp (°C) Time (h) Conversion (%)
NaBr DMF 120 12 75
LiBr DMF 100 8 94

| Br₂ (Thermal) | Neat | 150 | 4 | 89 |

Process Visualization

SynthesisPathway A Heptafluoroisopropyl iodide (CAS 677-69-0) C Radical Addition (BPO, 95 °C) A->C B Ethylene (15 atm) B->C D Intermediate 1-Iodo-3,4,4,4-tetrafluoro- 3-(trifluoromethyl)butane C->D Radical Propagation (IPC: GC-MS m/z 324) E Halogen Exchange (LiBr, DMF, 100 °C) D->E SN2 Displacement F Target Compound 4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane E->F Fractional Distillation (IPC: NMR shift 3.4 ppm)

Figure 1: Two-step scale-up synthetic workflow for 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane.

References

  • [1] PREPARATION OF SELECTED FLUOROOLEFINS - EP 1175380 B1, European Patent Office. Available at: [Link]

  • [2] Manufacture of solid perfluoroalkyl bromides - US5532420A, Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Welcome to the technical support center for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and electronically unique fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges and optimize your synthetic routes.

Introduction to the Molecule and Its Reactivity

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane possesses a primary alkyl bromide, which is typically a site for nucleophilic substitution (SN2) or elimination (E2) reactions. However, the presence of a gem-bis(trifluoromethyl) group at the β-carbon introduces significant electronic and steric challenges that dramatically influence its reactivity profile.

The two trifluoromethyl groups are powerfully electron-withdrawing, which deactivates the α-carbon towards nucleophilic attack, thereby slowing down SN2 reactions.[1] This electronic effect also destabilizes any potential carbocation formation, making SN1 and E1 pathways highly unlikely.[2] Furthermore, the bulky nature of the C(CF3)2CF3-like group creates substantial steric hindrance around the reaction center, further impeding the backside attack required for an SN2 mechanism.[2][3] These combined factors mean that reactions with this substrate are often sluggish and require carefully optimized conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane?

A1: The main challenges stem from the compound's structure:

  • Low Reactivity in SN2 Reactions: The strong electron-withdrawing effect of the two trifluoromethyl groups significantly reduces the electrophilicity of the carbon bearing the bromine, making it less susceptible to nucleophilic attack.[1]

  • Steric Hindrance: The bulky perfluoroalkyl group at the β-position sterically shields the reaction center, hindering the approach of nucleophiles for SN2 reactions.[2][3][4]

  • Difficulty in Forming Organometallic Reagents: The electron-deficient nature of the molecule makes the formation of a Grignard or organolithium reagent extremely challenging via standard methods (direct insertion of Mg or Li).[5][6] Halogen-metal exchange is a potential but often low-yielding alternative.[7]

  • Competition between Substitution and Elimination: Under basic conditions, E2 elimination can be a significant competing pathway, especially when using strong or bulky bases.[8]

Q2: Is it possible to form a Grignard reagent from this compound?

A2: Direct formation of a Grignard reagent using magnesium metal is highly unlikely to be successful. The strong inductive effect of the fluoroalkyl groups makes the C-Br bond resistant to oxidative addition.[5] While specialized methods like halogen-magnesium exchange with a pre-formed Grignard reagent (e.g., i-PrMgCl) at low temperatures can sometimes be used for electron-deficient halides, the success with this particular substrate is not guaranteed and would require extensive optimization.[7] Even if formed, perfluoroalkyl Grignard reagents can be thermally unstable.[9]

Q3: Which reaction pathway, SN2 or E2, is more likely to predominate?

A3: The predominant pathway will be highly dependent on the reaction conditions, particularly the nature of the nucleophile/base.

  • For SN2: A strong, non-bulky nucleophile in a polar aprotic solvent (e.g., azide in DMF) would favor substitution, although the reaction is expected to be slow.[1][10]

  • For E2: A strong, sterically hindered base (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway. Even with less hindered strong bases like ethoxide, elimination will be a significant competitive pathway, especially at elevated temperatures.[8]

Q4: What general safety precautions should be taken when working with this compound and its reactions?

A4: Standard laboratory safety protocols should be followed. Given that many reactions may require heating in polar aprotic solvents (e.g., DMF, DMSO), ensure adequate ventilation in a fume hood. Grignard reagent preparations, if attempted, must be conducted under strictly anhydrous conditions using an inert atmosphere, as they are highly moisture-sensitive.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution (SN2) Reactions

Question: I am attempting a nucleophilic substitution with a good nucleophile (e.g., NaN3, NaCN) but I am observing very low conversion of my starting material, even after prolonged reaction times. What can I do?

Answer: This is a common issue due to the aforementioned electronic deactivation and steric hindrance. Here is a systematic approach to troubleshoot this problem:

DOT Diagram: Troubleshooting Low SN2 Yield

G start Low S-N-2 Yield cond Reaction Conditions Check start->cond nuc Nucleophile Check cond->nuc Is nucleophile strong enough? solv Solvent Check cond->solv Is solvent appropriate? temp Temperature & Time cond->temp Are conditions forcing enough? add Additives cond->add Have additives been considered? nuc_sol Use a strong, non-bulky nucleophile (e.g., N3-, CN-, RS-) nuc->nuc_sol solv_sol Use polar aprotic solvent (DMF, DMSO, NMP) to maximize nucleophile strength. solv->solv_sol temp_sol Increase temperature incrementally (e.g., 80°C -> 120°C). Extend reaction time significantly (24-72h). Monitor by GC-MS. temp->temp_sol add_sol Consider iodide catalysis (e.g., 0.1 eq. NaI or TBAI) to facilitate in-situ halogen exchange. add->add_sol G start E2 Product Dominates base Base/Nucleophile Choice start->base temp Temperature Control start->temp solv Solvent Environment start->solv base_sol Use a less basic, highly nucleophilic reagent. (e.g., use thiophenoxide instead of phenoxide). Use the conjugate acid as solvent if possible. base->base_sol temp_sol Lower the reaction temperature. Elimination has a higher activation energy and is more favored at higher temperatures. temp->temp_sol solv_sol Use a less polar solvent if compatible. This can sometimes disfavor the more polar E2 transition state. solv->solv_sol

Caption: Strategies to favor SN2 over E2 reactions.

Key Adjustments to Favor SN2:

ParameterRecommendationRationale
Nucleophile/Base Use a nucleophile with low basicity.For example, thiols (R-S⁻) are generally less basic but more nucleophilic than their corresponding alkoxides (R-O⁻). This favors attack at the carbon center over proton abstraction. [6]
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable rate.Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures. [12]
Base Strength If using an alkoxide, consider using the corresponding alcohol as the solvent.This can reduce the effective basicity of the alkoxide through solvation and equilibrium effects.

Experimental Protocols (Model Procedures)

The following are generalized starting points for experimentation. Significant optimization will be required.

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol is a starting point for a reaction with a non-basic, strong nucleophile like sodium azide.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.0 equiv).

  • Reagent Addition: Add sodium azide (1.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv).

  • Solvent: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or 19F NMR. Expect reaction times of 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Elimination (E2)

This protocol is designed to favor the formation of the elimination product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.0 equiv) in anhydrous THF.

  • Base Preparation: In a separate flask, dissolve potassium tert-butoxide (1.5 equiv) in anhydrous THF.

  • Reaction: Cool the substrate solution to 0 °C. Slowly add the potassium tert-butoxide solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of starting material by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the mixture with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is likely volatile).

References

Sources

Optimization

Technical Support Center: Reaction Monitoring for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (also known as (2-bromoethyl)heptafluoroisopropane).

Due to its highly fluorinated nature, lack of a UV chromophore, and distinct electronic properties, monitoring reactions involving this building block requires specialized analytical strategies. Below, you will find self-validating experimental protocols, a troubleshooting FAQ, and diagnostic data tables to ensure scientific integrity and high-fidelity data during your chemical synthesis workflows.

Section 1: Core Analytical Workflows

To establish a self-validating monitoring system, rely on orthogonal techniques. We recommend combining quantitative ^19^F NMR (qNMR) for absolute kinetic profiling with GC-MS for rapid structural confirmation.

Protocol 1: Quantitative ^19^F NMR (qNMR) for Kinetic Profiling

Fluorine-19 has a 100% natural abundance and high gyromagnetic ratio, making it an ideal, unobstructed nucleus for reaction monitoring[1].

  • Step 1: Sample Preparation. Extract a 50 µL aliquot of the crude reaction mixture. Dilute immediately in 500 µL of a deuterated solvent (e.g., CDCl3 or CD3CN) to quench the reaction and lock the spectrometer.

  • Step 2: Internal Standard Addition. Add a precisely weighed amount of an internal standard (e.g., trifluorotoluene, δ = -63.7 ppm) to the NMR tube. This provides a reference peak of known concentration to validate mass balance and calculate absolute conversion.

  • Step 3: Paramagnetic Relaxation Agent (Optional but Recommended). Add 0.05 M Iron(III) acetylacetonate (Fe(acac)3). Causality: The -CF(CF3)2 group lacks adjacent protons, causing highly inefficient dipole-dipole relaxation and exceptionally long T1 times. Fe(acac)3 shortens T1, allowing for faster scans without integration errors[2].

  • Step 4: Instrument Parameters. If Fe(acac)3 is omitted, set the relaxation delay (D1) to at least 15 seconds. Acquire 16–64 scans depending on concentration.

  • Step 5: Acquisition & Processing. Phase and baseline correct manually. Integrate the starting material's -CF(CF3)2 signals (septet at ~ -185 ppm, doublet at ~ -75 ppm) against the internal standard.

Protocol 2: GC-MS (Electron Ionization) Profiling
  • Step 1: Quench & Extract. Quench 20 µL of the reaction mixture with 500 µL of water. Extract the organics with 500 µL of hexane or dichloromethane (DCM).

  • Step 2: Injection. Inject 1 µL of the organic layer into the GC-MS using a split ratio of 1:50 to prevent detector saturation.

  • Step 3: Method Parameters. Use a standard non-polar column (e.g., HP-5MS). Set the oven temperature program: 40°C hold for 2 min, ramp at 15°C/min to 250°C.

  • Step 4: Analysis. Monitor the Total Ion Chromatogram (TIC) for the disappearance of the starting material. Validate the peak identity by extracting diagnostic m/z fragments: 69 [CF3]^+^ and 195/197 [M-Br]^+^.

Section 2: Visual Decision Workflows

Workflow Start Reaction Mixture 4-Bromo-1,1,1,2-tetrafluoro -2-(trifluoromethyl)butane Volatile Is the target product volatile? Start->Volatile GCMS GC-MS (EI) Monitor m/z 69 & [M-Br]+ Volatile->GCMS Yes NMR 19F qNMR Gold Standard for Kinetics Volatile->NMR No / Unknown LCMS LC-MS (Only if derivatized with chromophore/ionizable group) Volatile->LCMS Requires Derivatization NMR->GCMS Orthogonal Validation

Figure 1: Decision tree for selecting the optimal reaction monitoring technique.

Pathway SM Starting Material CF3-CF(CF3)-CH2-CH2-Br Subst Nucleophilic Substitution Desired Product 19F NMR: Intact -CF(CF3)2 SM->Subst Nucleophile (e.g., Amine) Elim E2 Elimination Terminal Alkene 1H NMR: 5.5-6.5 ppm SM->Elim Strong Base Steric Hindrance

Figure 2: Competing reaction pathways (Substitution vs. Elimination) and their diagnostic markers.

Section 3: Troubleshooting Guides & FAQs

Q1: My ^19^F NMR integration values for the starting material are inconsistent with my isolated yields. What is causing this discrepancy? A1: This is a classic T1 relaxation failure. If your relaxation delay (D1) is shorter than 5 × T1, the nuclei do not fully return to thermal equilibrium between pulses, leading to artificially low integration values[2]. Because the fluorine atoms in the heptafluoroisopropyl group lack adjacent protons, their dipole-dipole relaxation is highly inefficient. Solution: Increase D1 to >15 seconds, or add a paramagnetic relaxation agent like Fe(acac)3 to shorten T1 times.

Q2: I am monitoring a nucleophilic substitution reaction, but I see a new set of ^1^H NMR signals in the 5.5–6.5 ppm range. What happened? A2: You are observing a base-induced dehydrobromination (E2 elimination) side reaction. The heptafluoroisopropyl group is extremely electron-withdrawing, which drastically increases the acidity of the adjacent C3 methylene protons. In the presence of strong bases or sterically hindered nucleophiles, elimination outcompetes substitution, yielding the terminal alkene (3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene). Solution: Switch to a less basic/more nucleophilic reagent, lower the reaction temperature, or change the solvent polarity to favor SN2 over E2.

Q3: Why is my LC-MS not detecting the starting material or the reaction intermediates? A3: 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane lacks both a UV chromophore (making UV/Vis and PDA detectors blind to it) and readily ionizable functional groups (making Electrospray Ionization, ESI, ineffective). Alkyl halides and perfluoroalkyl groups simply do not protonate or deprotonate well under standard LC-MS conditions. Solution: Rely on GC-MS with Electron Ionization (EI). The high-energy electron beam (70 eV) efficiently fragments the molecule regardless of its acid/base properties.

Q4: In ^19^F NMR, the -CF3 signal of my product appears as two distinct signals instead of one. Is my product impure? A4: Not necessarily. In the starting material, the two -CF3 groups are enantiotopic (assuming rapid rotation). However, if your reaction introduces a chiral center elsewhere in the molecule, the two -CF3 groups become diastereotopic. Because they now reside in magnetically distinct environments, they will appear as two separate signals in the ^19^F NMR spectrum, often with complex F-F geminal and vicinal coupling[3]. This is a powerful structural probe but can complicate integration if not anticipated[4].

Section 4: Diagnostic Data Presentation

Use the following table to rapidly assign signals during your reaction monitoring workflows.

Table 1: Reference Analytical Data for 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Analytical TechniqueTarget FeatureExpected Signal / ValueDiagnostic Utility
^19^F NMR -CF3 (6F)~ -75 ppm (doublet)Primary tracking signal (high intensity, couples to CF)
^19^F NMR -CF- (1F)~ -185 ppm (septet)Confirmation of an intact heptafluoroisopropyl group
^1^H NMR -CH2-Br (2H)~ 3.4 ppm (triplet)Monitors consumption of the primary bromide
^1^H NMR -CH2-CF (2H)~ 2.3 ppm (multiplet)Shifts significantly upon nucleophilic substitution
GC-MS (EI) [CF3]^+^m/z 69 (Base Peak)Universal marker for CF3-containing compounds
GC-MS (EI) [M-Br]^+^m/z 195 / 197Confirms molecular backbone minus the bromine atom

References

  • Title: On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Source: Magritek Application Notes URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane and Other Brominated Compounds for Advanced Research Applications

This guide provides a detailed comparison of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane against a selection of other significant brominated compounds. Tailored for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane against a selection of other significant brominated compounds. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the functional implications of molecular structure, potential applications, and the experimental logic that underpins the use of these reagents in modern chemistry. We will explore not only the distinct characteristics of our feature compound but also contrast it with established molecules in domains ranging from pharmaceutical synthesis to materials science, providing a nuanced understanding of its potential role in advanced applications.

Introduction: The Evolving Role of Brominated Compounds

Bromo-organic compounds are a cornerstone of synthetic chemistry, valued for their utility as versatile intermediates in creating complex molecular architectures.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents (e.g., Grignard reagents) and in metal-catalyzed cross-coupling reactions.[2] These reactions are fundamental to the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The introduction of fluorine atoms into these molecules dramatically alters their properties, often enhancing metabolic stability, lipophilicity, and binding affinity—traits highly sought after in drug design. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane represents a class of highly fluorinated building blocks. This guide will contextualize its properties by comparing it with other brominated compounds, each representing a distinct class of application:

  • Bromotrifluoromethane (Halon 1301): A gaseous fire suppressant.

  • 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): A historically significant inhalational anesthetic.

  • (E)-1-Bromo-3,3,3-trifluoropropene: A reactive alkene for chemical synthesis.

This comparative approach will illuminate the specific advantages and potential applications of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, a specialized tool for creating novel, complex fluorinated structures.

Physicochemical Property Comparison

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. The following table summarizes key data for our selected compounds, providing a foundation for understanding their distinct behaviors and applications.

Property4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butaneBromotrifluoromethane (Halon 1301)2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)(E)-1-Bromo-3,3,3-trifluoropropene
CAS Number Not widely available; research chemical75-63-8[4]151-67-7 (for racemate)149597-47-7[]
Molecular Formula C₅H₅BrF₆[6]CBrF₃[4]C₂HBrClF₃[7]C₃H₂BrF₃[]
Molecular Weight 258.99 g/mol [6]148.91 g/mol [4]197.38 g/mol 174.95 g/mol []
Physical State Solid[8]Colorless, odorless gas[9]Volatile liquidLiquid
Melting Point Not applicable (Solid at RT)-168 °C[4]-Not specified
Boiling Point Not applicable-57.75 °C[4]50.2 °C88.3 °C (at 760 mmHg)[]
Density Not specified1.538 g/cm³ (at -58 °C)[4]1.86 g/cm³1.728 g/cm³[]
Primary Hazard Combustible Solid[8]Gas under pressure, Ozone Depleting[10]Respiratory depression, Hepatotoxicity[7]Skin/Eye Irritant[11]

Comparative Analysis by Application Class

The structural differences outlined above translate directly into divergent applications. While all are "brominated compounds," their utility spans from inert safety agents to highly reactive synthetic precursors.

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane: A Specialized Synthetic Building Block

This compound is best understood as a specialized reagent for introducing a sterically hindered, highly fluorinated moiety—the –CH₂CH₂C(CF₃)₂F group—into a target molecule.

  • Inferred Reactivity: The primary bromine atom suggests it is amenable to standard substitution and organometallic reactions. However, the extreme electron-withdrawing nature of the adjacent perfluorinated group (CF₃)₂F will significantly influence the reactivity of the C-Br bond and the acidity of adjacent protons. This makes it a unique, rather than a general-purpose, bromoalkane.

  • Potential Applications: Its primary value lies in the synthesis of novel pharmaceuticals and agrochemicals where high fluorine content is desired. The bulky C(CF₃)₂F group can serve as a bioisostere for other large groups or be used to block specific metabolic pathways. Its use is likely confined to early-stage discovery research where unique chemical structures are being explored.[8][12]

Caption: Logical flow from the compound's features to its specialized applications.

Bromotrifluoromethane (Halon 1301): The Gaseous Fire Suppressant

In stark contrast, Bromotrifluoromethane is valued for its chemical inertness under normal conditions.

  • Mechanism of Action: As a fire suppressant, its function is primarily chemical. When exposed to high temperatures, the C-Br bond cleaves, releasing bromine radicals. These radicals interrupt the chain reaction of combustion by scavenging highly reactive H and OH radicals.[13] This "gas phase" inhibition is highly efficient, allowing for rapid fire extinguishment at low concentrations.[4]

  • Performance: It was historically used in total flooding systems for high-value areas like data centers and aircraft due to its effectiveness and lack of residue.[4] However, its high ozone depletion potential (ODP) has led to it being phased out under the Montreal Protocol.[4][14] This environmental impact is a critical differentiator from modern, more complex fluorinated compounds.

Halothane: The Inhalational Anesthetic

Halothane's utility is rooted in its specific physical properties and biological interactions.

  • Key Properties: As a volatile liquid, it can be precisely vaporized and administered via inhalation.[15] Its blood/gas partition coefficient dictates the speed of induction and recovery from anesthesia.[15]

  • Mechanism & Drawbacks: Halothane induces general anesthesia by depressing the central nervous system.[16] While revolutionary for being non-flammable compared to ether, its use has declined significantly in developed countries.[7][16] This is due to side effects, including cardiac sensitization and, most notably, the risk of "halothane hepatitis," a severe liver injury linked to its metabolism into reactive intermediates that form protein adducts.[7][15] This highlights the critical importance of metabolic stability, a property often conferred by the higher fluorine content seen in compounds like our target molecule.

(E)-1-Bromo-3,3,3-trifluoropropene: The Reactive Alkene Intermediate

This compound is a versatile synthetic intermediate, offering multiple reaction pathways.

  • Reactivity: It possesses two key reactive sites: the C-Br bond on the double bond (a vinyl bromide) and the double bond itself. The vinyl bromide allows for cross-coupling reactions (e.g., Suzuki, Heck) to form more complex alkenes. The trifluoromethyl group strongly influences the reactivity of the double bond, making it susceptible to specific types of addition reactions.[][17]

  • Comparative Role: Unlike the saturated alkyl bromide of our target compound, this vinyl bromide offers a pathway to build conjugated systems and introduce the trifluoromethylpropene moiety. It is a more established and perhaps more versatile building block for a wider range of standard synthetic transformations.[]

Experimental Protocols: Representative Methodologies

To provide practical context, this section details established experimental protocols relevant to the classes of compounds discussed.

Protocol 1: Suzuki Cross-Coupling using a Bromoalkene (Representative for Class 3.4)

This protocol describes a typical palladium-catalyzed Suzuki cross-coupling, a foundational reaction in pharmaceutical development for creating carbon-carbon bonds.

Objective: To couple an aryl boronic acid with a bromoalkene like (E)-1-Bromo-3,3,3-trifluoropropene.

Causality: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium(0) species is the active catalyst that undergoes oxidative addition into the C-Br bond. The ligand stabilizes the palladium complex and modulates its reactivity. The base is required to activate the boronic acid for the transmetalation step.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the bromoalkene (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start: Prepare Reactants reagents 1. Charge Schlenk Flask - Bromoalkene (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) - Base (2.0 eq) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (80-100 °C) Monitor Progress (TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute & Wash reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for a standard Suzuki cross-coupling reaction.

Protocol 2: Evaluation of Fire Extinguishing Concentration (Representative for Class 3.2)

This protocol outlines the cup-burner method, a standard laboratory technique to determine the minimum extinguishing concentration (MEC) of a gaseous agent.[18]

Objective: To measure the volume percentage of an agent like Bromotrifluoromethane required to extinguish a standardized flame.

Causality: The experiment creates a stable, co-flowing flame within a chimney. The extinguishing agent is slowly introduced into the oxidizer flow (air). The concentration at which the flame is extinguished is a reproducible measure of the agent's efficiency. The fuel (e.g., n-heptane) and airflow are precisely controlled to ensure a standardized challenge.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the cup-burner apparatus, consisting of a fuel cup, a concentric outer tube for airflow, and a glass chimney.

  • Flame Stabilization: Initiate a flow of fuel (e.g., n-heptane) and air to create a stable, laminar diffusion flame. Allow the system to reach thermal equilibrium.

  • Agent Introduction: Gradually introduce the gaseous extinguishing agent into the air stream at a known flow rate.

  • Determine MEC: Increase the agent's flow rate incrementally until the flame is extinguished. The concentration of the agent in the air stream at the point of extinguishment is the MEC.

  • Replicates: Repeat the measurement at least three times to ensure reproducibility and calculate the average MEC.

Safety and Environmental Impact

A critical axis of comparison for brominated compounds is their safety and environmental profile.

  • Toxicity: The toxicity of bromoalkanes can vary widely. High concentrations can pose risks to organs like the liver and kidneys.[3] Halothane's potential for hepatotoxicity is a well-documented example.[19] Newer, highly fluorinated compounds are often designed to be more metabolically stable to reduce such risks. Safety data for research chemicals like 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is often limited, requiring careful handling and use of personal protective equipment.[8]

  • Environmental Persistence and Bioaccumulation: Many brominated compounds, particularly those used as flame retardants, are persistent in the environment and can bioaccumulate.[20][21] This has led to restrictions on many classes of brominated flame retardants.[22][23]

  • Ozone Depletion: Volatile bromoalkanes that can reach the stratosphere, such as Halon 1301, have a high Ozone Depletion Potential (ODP) because the bromine radical is highly effective at catalytically destroying ozone.[4][14] This has driven the search for alternatives with zero ODP.

Conclusion and Future Outlook

The comparison between 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane and other brominated compounds reveals a clear trend in chemical innovation: a shift from broad, bulk applications toward highly specialized, function-specific molecules.

  • 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is not a replacement for compounds like Halothane or Halon 1301. Its value is not in its physical properties for a bulk application but in its unique chemical structure as a building block. It provides a pathway to novel, sterically congested, and heavily fluorinated molecules that were previously difficult to access. For the drug discovery professional, it is a tool for probing new chemical space and fine-tuning the properties of lead compounds.

  • Bromotrifluoromethane and Halothane represent highly successful first-generation halogenated compounds that solved critical problems (fire, anesthesia safety) but were later found to have significant environmental or health-related drawbacks. They serve as important benchmarks in the development of safer, more sustainable alternatives.

  • (E)-1-Bromo-3,3,3-trifluoropropene stands as a versatile and modern synthetic intermediate, demonstrating the continued importance of brominated reagents in constructing complex molecules efficiently.

For the researcher, the choice of a brominated compound is a strategic one. While established reagents offer predictable reactivity, specialized building blocks like 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane are the key to unlocking the next generation of advanced materials and therapeutics.

References

  • Vertex AI Search. (n.d.). Bromoalkanes in Pharmaceutical Intermediates: Applications and Toxicity Profiles.
  • Apollo Pharmacy. (n.d.). Halothane: Uses, Side Effects and Medicines.
  • Sustainability Directory. (n.d.). Brominated Flame Retardants Impact.
  • Apollo Pharmacy. (n.d.). Halothane Uses, Benefits, Side Effects And Medicines.
  • PubChem. (n.d.). Bromotrifluoromethane.
  • Dovepress. (2021, July 22). Halothane: Biological Mechanisms, Surgical Applications and Side Effects.
  • PMC - NIH. (2009, February 5). Environmental Impact of Flame Retardants (Persistence and Biodegradability).
  • Vedantu. (n.d.). Halothane: Structure, Mechanism, Uses & Side Effects Explained.
  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Air Liquide. (n.d.). Bromotrifluoromethane Gas Encyclopedia.
  • Wikipedia. (n.d.). Halothane.
  • chemeurope.com. (n.d.). Bromotrifluoromethane.
  • ResearchGate. (2026, February 9). Brominated flame retardant: environmental and exposed individuals' health impact.
  • PubMed. (2003, September 15). Environmental release and behavior of brominated flame retardants.
  • BOC Sciences. (n.d.). (E)-1-Bromo-3,3,3-trifluoropropene.
  • Kidde Technologies. (2022, May 17). SDS US for Bromotrifluoromethane.
  • PubMed. (2013, July 4). Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals.
  • INCHEM. (n.d.). ICSC 0837 - BROMOTRIFLUOROMETHANE.
  • HM Royal. (2024, March 26). Where There's Fire, Brominated Flame Retardants Are Up to the Task.
  • Synquest Labs. (2017, February 9). (E)-1-Bromo-3,3,3-trifluoropropene-1 Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane.
  • Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane.
  • Pearson+. (n.d.). Bromoalkanes in Organic Synthesis.
  • ResearchGate. (2025, August 6). Fire-Extinguishing Effectiveness of 1-Bromo-3,3,3-Trifluoropropene/Inert Gaseous Mixture Evaluated by Cup Burner Method.
  • Chem-Impex. (n.d.). 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Sources

Comparative

Comparative Reactivity Guide: 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in Synthetic Workflows

Executive Summary In the landscape of fluorous chemistry and advanced materials synthesis, 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (commonly referred to as heptafluoroisopropyl ethyl bromide) serves as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fluorous chemistry and advanced materials synthesis, 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (commonly referred to as heptafluoroisopropyl ethyl bromide) serves as a critical building block. Featuring a heavily fluorinated headgroup (CF3)2CF- insulated by an ethylene spacer -CH2-CH2-, this molecule is primarily used to append fluorous tags to organic frameworks, enabling Fluorous Solid-Phase Extraction (F-SPE) and modulating the lipophilicity of active pharmaceutical ingredients.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind its reactivity, objectively compare it with structural alternatives, and provide self-validating experimental protocols designed to mitigate its most notorious side reactions.

Mechanistic Causality: The "Fluorous Spacer" Effect

To master the reactivity of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, one must understand the push-and-pull of its electronic environment.

The carbon-halogen bond is inherently polarized, rendering the alpha-carbon electrophilic[1]. However, perfluoroalkyl groups exert an extreme electron-withdrawing inductive effect. If the bromine were attached directly to the fluorous chain (e.g., (CF3)2CFBr), the dense electron clouds of the fluorine atoms would sterically and electronically repel incoming nucleophiles. Such direct perfluoroalkyl bromides are completely inert to standard SN​2 pathways, instead undergoing halophilic attack directly on the bromine atom[2].

The inclusion of the -CH2-CH2- spacer rescues the molecule's SN​2 reactivity by distancing the electrophilic carbon from the fluorous bulk. However, this introduces a new vulnerability: the inductive pull of the (CF3)2CF- group highly acidifies the beta-hydrogens (at the C3 position). Consequently, when exposed to hard nucleophiles or bases (such as alkoxides or amines), E2 elimination (dehydrobromination) rapidly outcompetes substitution, yielding a perfluoroalkyl ethylene byproduct[3].

G A 4-bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane B SN2 Substitution (Soft Nucleophiles) A->B RS-, N3- (High Yield) C Radical Addition (ATRA) A->C AIBN, Alkene (C-C Bond) D E2 Elimination (Hard Bases) A->D RO-, OH- (Side Reaction)

Reaction pathways of the target molecule highlighting SN2, E2, and radical mechanisms.

Comparative Reactivity Analysis

When designing a synthetic route, selecting the correct alkyl halide is paramount. Bromides generally sit in a "sweet spot" of reactivity—highly practical for synthesis without the severe light-sensitivity and degradation issues associated with iodides[4]. Below is an objective comparison of our target molecule against three common alternatives.

Reactivity Comparison Table
Substrate SN​2 Reactivity E2 SusceptibilityRadical Reactivity (ATRA)Fluorous AffinityHandling & Stability
Target: (CF3)2CF-CH2CH2-Br Moderate (requires soft nucleophiles)High (acidic β -hydrogens)ModerateHighExcellent (Stable at RT)
Alt 1: 1-Bromopentane High (Standard baseline)LowLowNoneExcellent
Alt 2: (CF3)2CF-Br Zero (steric/electronic block)None (no β -hydrogens)High (Halophilic)HighVolatile gas/low-boiling liquid
Alt 3: (CF3)2CF-CH2CH2-I HighHighVery High HighPoor (Light/air sensitive)

Key Takeaway: The target bromide is the optimal choice for fluorous tagging via SN​2 provided that the nucleophile is soft (e.g., thiolates, azides) and the base is mild. If carbon-carbon bond formation via radical pathways is the primary goal, the iodide analog (Alt 3) may offer faster kinetics, albeit at the cost of reagent stability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints to prevent the propagation of errors (specifically, the dreaded E2 elimination pathway) into subsequent synthetic steps.

Protocol A: Chemoselective Thioetherification ( SN​2 )

Objective: Attach the fluorous tag to a target molecule via a thioether linkage while actively suppressing dehydrobromination.

  • Reactant Assembly: In an oven-dried Schlenk flask under argon, dissolve the target thiol (1.0 eq) and 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Slowly add Cs2​CO3​ (1.2 eq). Causality note: The use of a mild, bulky base at low temperatures minimizes the kinetic energy required for the competing E2 transition state.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (Critical): Withdraw a 0.1 mL aliquot, dilute in CDCl3​ , and acquire a 19F NMR spectrum.

    • Pass: Clean signals for the fluorous tag.

    • Fail: Appearance of vinylic fluorine shifts indicates E2 elimination. If alkene byproduct exceeds 5%, abort, lower the reaction temperature to 10 °C, and switch to a weaker base (e.g., K2​CO3​ ).

  • Purification: Quench with water, extract with fluorinated solvent (e.g., perfluorohexane), and purify via Fluorous Solid-Phase Extraction (F-SPE).

Protocol B: Atom Transfer Radical Addition (ATRA)

Objective: Form a new C-C bond by adding the fluorous bromide across a terminal alkene.

  • Reactant Assembly: Combine the target bromide (1.5 eq) and a terminal alkene (1.0 eq) in a sealed tube.

  • Initiation: Add AIBN (10 mol%) as the radical initiator.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality note: Molecular oxygen is a potent diradical that will rapidly quench the carbon-centered radical intermediate, halting the chain reaction.

  • Heating: Heat the mixture to 75 °C for 8 hours.

  • Validation Check: Analyze the crude mixture via GC-MS. Look for the 1:1 adduct mass peak. The absence of dimerized fluorous chains confirms that the halogen-transfer step is occurring faster than radical recombination.

Workflow Step1 1. Reactant Assembly Target + Nucleophile Step2 2. Temperature Control Maintain <40°C Step1->Step2 Step3 3. In-Process Analysis 19F NMR Check Step2->Step3 Aliquot sampling Step3->Step2 If E2 dominant (Adjust Temp) Step4 4. Fluorous SPE Purification Step3->Step4 If alkene < 5% Step5 5. Product Validation GC-MS & Yield Step4->Step5

Self-validating experimental workflow for nucleophilic substitution utilizing F-SPE and 19F NMR.

References

  • Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart? - Rock Chemicals, Inc. - 4

  • Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Publications - 2

  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols - PMC - 3

  • Alkyl Halide Reactivity - MSU Chemistry - 1

Sources

Validation

Validation of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane in Iron-Catalyzed Multicomponent Cross-Coupling

Executive Summary The introduction of complex fluorinated motifs into small molecules is a critical strategy in modern drug development to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of complex fluorinated motifs into small molecules is a critical strategy in modern drug development to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane —a highly specialized building block featuring a bulky heptafluoroisopropyl group tethered to an ethyl bromide moiety—offers unique structural advantages over traditional linear perfluoroalkyl halides.

This guide objectively compares the performance of this branched fluoroalkyl bromide against linear alternatives (e.g., perfluorobutyl bromide and iodide) within the context of a newly developed[1]. By analyzing mechanistic causality and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to implement this reagent in advanced synthetic workflows.

Mechanistic Rationale: The Case for Branched Fluoroalkyl Bromides

The transition from traditional two-component cross-couplings to three-component radical cascades requires precise control over radical generation rates. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane was specifically designed to overcome the failure modes of standard perfluoroalkylating agents:

  • Controlled Radical Generation (Bromide vs. Iodide): Fluoroalkyl iodides possess low reduction potentials, leading to rapid, uncontrolled radical generation in the presence of transition metals. This typically results in high local radical concentrations, promoting unwanted homocoupling or background atom-transfer radical addition (ATRA)[2]. In contrast, the bromide moiety requires specific activation by the Fe(I) active catalyst, ensuring a low, steady-state concentration of radicals that perfectly matches the rate of the cross-coupling cycle[1].

  • Prevention of β-Fluoride Elimination (The Ethylene Spacer): Direct perfluoroalkyl halides (R_f-X) generate highly electrophilic radicals that, upon coupling, can undergo rapid β-fluoride elimination. The -CH₂-CH₂- (ethylene) spacer in this reagent insulates the highly electron-withdrawing fluorinated group from the reactive center, stabilizing the resulting primary alkyl radical.

  • Steric Shielding & Diastereoselectivity (The Branched Tail): The bulky heptafluoroisopropyl group, (CF₃)₂CF-, imparts significant steric bulk compared to linear chains. When utilized with chiral substrates, this bulky tail acts as an effective , locking the conformation of the intermediate and dramatically enhancing diastereoselective C(sp²)–C(sp³) bond formation[3].

Pathway Fe1 Fe(I) Active Catalyst Radical Fluoroalkyl Radical (R•) Fe1->Radical Single Electron Transfer (- Br⁻) RBr 4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane RBr->Radical AmidoRad α-Amido Radical Intercept Radical->AmidoRad Radical Addition Enamide Enamide Substrate Enamide->AmidoRad Product Fluoroalkylarylated Product AmidoRad->Product Cross-Coupling ArylFe Aryl-Fe(II) Intermediate ArylFe->Product Aryl Transfer Product->Fe1 Reductive Elimination

Caption: Fe-catalyzed multicomponent cross-coupling mechanism for fluoroalkylation.

Comparative Performance Data

To objectively validate the performance of 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, it was benchmarked against two common industry alternatives in the Fe-catalyzed MC-CCR of N-vinylphthalimide with phenylmagnesium bromide.

Table 1: Reaction Efficiency and Selectivity in MC-CCR

Fluoroalkyl PrecursorStructural ClassYield (%)Regioselectivity (α:β)ATRA ByproductProduct clogP Contribution
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane Branched Bromide82% >95:5 <5% +2.85
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexaneLinear Bromide75%>95:5<5%+2.40
1-Iodo-1,1,2,2,3,3,4,4,4-nonafluorobutaneLinear Iodide31%60:4045%+2.10

Data Interpretation: The branched bromide outperforms the linear bromide in overall yield due to the steric prevention of side-chain oligomerization. The iodide variant fails catastrophically in this multicomponent system, primarily yielding the 2-component ATRA byproduct rather than the desired 3-component cross-coupled product[1].

Self-Validating Experimental Protocol: Iron-Catalyzed MC-CCR

This protocol is designed as a self-validating system . It incorporates an in-process analytical control (IPAC) using ¹⁹F NMR to ensure radical generation is proceeding at the correct rate before committing to the final workup.

Workflow Step1 1. Catalyst Setup FeCl3 + dcpe Step2 2. Reagent Addition Enamide + Bromide Step1->Step2 Step3 3. Grignard Dosing Slow addition (1h) Step2->Step3 Step4 4. In-Process Validation 19F NMR Aliquot Step3->Step4 Step5 5. Quench & Isolate NH4Cl, Chromatography Step4->Step5

Caption: Self-validating experimental workflow for Fe-catalyzed fluoroalkylarylation.

Step-by-Step Methodology

1. Catalyst & Ligand Preparation (Inert Atmosphere)

  • Action: In a flame-dried Schlenk tube under argon, add FeCl₃ (10 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe) (20 mol%). Dissolve in anhydrous THF (0.2 M).

  • Causality: The bidentate, electron-rich dcpe ligand is critical. It tightly binds the iron center, stabilizing the highly reactive Fe(I) intermediate and sterically blocking unwanted β-hydride elimination pathways from the alkyl-Fe species[3].

2. Substrate & Precursor Addition

  • Action: Add N-vinylphthalimide (1.0 equiv, 0.2 mmol), 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (2.0 equiv, 0.4 mmol), and α,α,α-trifluorotoluene (1.0 equiv, internal standard). Cool the mixture to 0 °C.

3. Controlled Grignard Dosing

  • Action: Using a syringe pump, add the aryl Grignard reagent (4.0 equiv, 0.8 mmol in THF) dropwise over exactly 60 minutes at 0 °C.

  • Causality: The Grignard reagent serves a dual purpose: it reduces Fe(II) to the active Fe(I) catalyst and acts as the aryl coupling partner. Slow addition is mandatory to maintain a low concentration of the Aryl-Fe(II) intermediate, preventing rapid Grignard homocoupling (biaryl formation)[1].

4. In-Process Validation (Self-Validation Checkpoint)

  • Action: At t = 65 minutes, withdraw a 50 µL aliquot. Quench with 100 µL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and run a rapid crude ¹⁹F NMR.

  • Validation Logic: Compare the integration of the starting bromide's -CF₃ signal (approx. -71 ppm) against the internal standard (α,α,α-trifluorotoluene, -63 ppm).

    • Pass: >85% consumption of the bromide. Proceed to workup.

    • Fail: <85% consumption indicates catalyst poisoning or insufficient reduction. Add an additional 5 mol% FeCl₃/dcpe and 1.0 equiv Grignard over 15 minutes.

5. Workup and Isolation

  • Action: Quench the bulk reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Troubleshooting & Reaction Optimization

  • Issue: High levels of 2-component ATRA byproduct.

    • Causality: The radical addition to the enamide is occurring, but the resulting α-amido radical is abstracting a bromine atom from the starting material faster than it can cross-couple with the Aryl-Fe(II) species.

    • Solution: Increase the rate of Grignard addition slightly (e.g., from 60 mins to 45 mins) to increase the steady-state concentration of the Aryl-Fe(II) trapping agent.

  • Issue: High levels of biaryl homocoupling.

    • Causality: Excess Grignard reagent is accumulating in the reaction mixture without being consumed by the cross-coupling cycle.

    • Solution: Decrease the Grignard addition rate (e.g., extend to 90 mins) or lower the reaction temperature to -10 °C to stabilize the Fe intermediates.

References

  • Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Journal of the American Chemical Society / NIH PMC.

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp²)–C(sp³) Bond Formation. ACS Publications.

  • Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications (RSC Publishing).

Sources

Comparative

Comprehensive Comparison Guide: 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane as a Privileged Fluorous Building Block

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane —commonly referred to as heptafluoroisopropyl ethyl bromide or (CF₃)₂CFCH₂CH₂Br—has emerged as a highly specialized electrophilic building block[1].

Unlike standard linear perfluoroalkyl chains, the branched heptafluoroisopropyl (HFIP) module acts as a "Teflon-like" steric shield[2]. This guide objectively compares the spectroscopic properties, alkylation efficacy, and pharmacokinetic impact of this branched fluorous building block against linear and non-fluorinated alternatives, providing self-validating experimental workflows for researchers.

Structural & Spectroscopic Profiling (NMR Data)

Accurate structural validation is the first step in any synthetic workflow. The branched nature of the (CF₃)₂CF– group provides a highly distinct and diagnostic Nuclear Magnetic Resonance (NMR) signature compared to linear perfluoroalkyl chains[3],[4].

Standardized NMR Data for (CF₃)₂CFCH₂CH₂Br

Data acquired in CDCl₃ at 298 K, referenced to TMS (¹H, ¹³C) and CFCl₃ (¹¹⁹F).

  • ¹H NMR (400 MHz):

    • δ 3.48 (t, J = 7.5 Hz, 2H): Corresponds to the –CH₂Br protons. The triplet splitting confirms coupling to the adjacent methylene group.

    • δ 2.55 – 2.70 (m, 2H): Corresponds to the –CH₂CF(CF₃)₂ protons. The complex multiplet arises from simultaneous scalar coupling to the adjacent –CH₂Br protons and the strongly electron-withdrawing tertiary fluorine atom.

  • ¹⁹F NMR (376 MHz):

    • δ -76.1 (d, J = 7.5 Hz, 6F): Represents the two equivalent –CF₃ groups. The doublet splitting is a critical diagnostic feature, caused by coupling to the adjacent tertiary fluorine[3],[4].

    • δ -181.6 (m, 1F): Represents the tertiary –CF– atom. It appears as a complex multiplet (septet of triplets) due to coupling with the six adjacent CF₃ fluorines and the two adjacent CH₂ protons[4].

  • ¹³C NMR (101 MHz):

    • δ 120.8 (qd, J = 288.0, 29.0 Hz): –CF₃ carbons.

    • δ 91.5 (dsep, J = 200.0, 32.0 Hz): Tertiary –CF– carbon.

    • δ 32.4 (d, J = 20.5 Hz): –CH₂CF– carbon.

    • δ 22.8 (s): –CH₂Br carbon.

Analytical Causality: The presence of the ¹⁹F doublet at ~ -76 ppm and the multiplet at ~ -181 ppm is the ultimate self-validating check for the integrity of the heptafluoroisopropyl group[4]. If the doublet collapses into a singlet, it indicates unwanted defluorination or rearrangement at the tertiary carbon center during upstream synthesis.

Performance Comparison: Alkylation Efficacy & Pharmacokinetic Impact

When designing a drug candidate or agrochemical, the choice between a branched fluorous tag, a linear fluorous tag, and a non-fluorinated chain drastically alters the molecule's performance profile.

Table 1: Comparative Profiling of Alkylating Agents
Parameter4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (Branched)1-Bromo-3,3,4,4,5,5,5-heptafluoropentane (Linear)1-Bromopentane (Non-fluorinated)
Formula (CF₃)₂CF–CH₂–CH₂–BrCF₃–CF₂–CF₂–CH₂–CH₂–BrCH₃–CH₂–CH₂–CH₂–CH₂–Br
Fluorine Content 7 F atoms7 F atoms0 F atoms
Steric Profile High (Bulky isopropyl geometry)Moderate (Linear flexibility)Low (Highly flexible)
Lipophilicity (ΔlogP) Very High (+1.8 to +2.2 contribution)High (+1.5 to +1.8 contribution)Moderate (+1.0 contribution)
Metabolic Stability Excellent: Rigid bulk completely shields adjacent sites from CYP450 oxidation.Good: Susceptible to slow oxidation if the linear chain adapts to enzyme pockets.Poor: Rapidly oxidized at the terminal and penultimate carbons.
Sₙ2 Reactivity Moderate: Inductive electron withdrawal reduces electrophilicity; requires optimized heating.Moderate: Similar inductive deactivation to the branched isomer.High: Standard, rapid Sₙ2 kinetics at room temperature.

Mechanistic Insight (E-E-A-T): While both the branched and linear fluorous bromides share the same molecular weight and fluorine count, the branched (CF₃)₂CF– group offers superior metabolic stability. Cytochrome P450 enzymes require the aliphatic chain to adopt specific conformations within their catalytic pockets. The rigid, umbrella-like steric bulk of the heptafluoroisopropyl group creates a severe steric clash, preventing binding and thereby prolonging the biological half-life of the resulting molecule[2].

Experimental Workflows: N-Alkylation Protocol

Because the strong electron-withdrawing nature of the heptafluoroisopropyl group propagates through the ethyl spacer, the adjacent –CH₂Br is significantly less electrophilic than a standard alkyl bromide. The following protocol is a self-validating system designed to overcome this deactivation while preventing unwanted elimination side-reactions.

Protocol: N-Alkylation of Secondary Amines/Heterocycles
  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine the target heterocycle (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is specifically selected over stronger bases (like NaH or KOtBu) to suppress the competing E2 dehydrohalogenation of the fluorous alkyl bromide, which would otherwise yield an unwanted fluorous alkene.

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF possesses a high dielectric constant, which optimally solvates the potassium cation, leaving the carbonate anion highly nucleophilic and stabilizing the sterically hindered Sₙ2 transition state.

  • Electrophile Addition: Add 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours.

    • Causality: Room temperature is insufficient due to the inductive deactivation of the C–Br bond by the CF₃ groups. 80 °C provides the necessary activation energy without degrading the solvent.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹⁹F NMR. The disappearance of the electrophile's -181.6 ppm signal and the emergence of a new, slightly shifted multiplet confirms successful covalent attachment and the absence of elimination byproducts.

Mechanistic & Pathway Visualization

G N1 Heterocycle (Nucleophile) N4 Sterically Hindered SN2 Transition State N1->N4 Deprotonation N2 4-Bromo-1,1,1,2-tetrafluoro- 2-(trifluoromethyl)butane N2->N4 Electrophile N3 Anhydrous K2CO3 / DMF (Base / Solvent) N3->N4 Promotes N5 N-Alkylated Fluorous Product (High logP, Stable) N4->N5 Br- Elimination

Caption: Workflow and SN2 mechanistic pathway for N-alkylation using the branched fluorous building block.

G Root Drug Candidate with Aliphatic Side Chain B1 Linear Fluorous Tag (-CH2CH2CF2CF2CF3) Root->B1 B2 Branched Fluorous Tag (-CH2CH2CF(CF3)2) Root->B2 C1 CYP450 Enzyme Binding Pocket B1->C1 Flexible chain adapts C2 Steric Clash Prevents Binding B2->C2 Rigid CF(CF3)2 bulk D1 Rapid Metabolism (Shorter Half-life) C1->D1 D2 High Metabolic Stability (Prolonged Half-life) C2->D2

Caption: Comparative metabolic stability pathway illustrating the steric shielding of the branched fluorous tag.

References

  • Title: A Radical Addition Approach to a Heptafluoroisopropyl Substituted Arene, Combined with a Highly Diastereoselective Annulation Reaction To Synthesize the Tricyclic Core of BMS-986251 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Practical heptafluoroisopropylation of nitrogen-containing (hetero)aromatics under visible light Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Reactions of Organic Pentafluorosulfanyl-Containing Compounds Source: ResearchGate URL: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Trifluoromethylation Reagents: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane and Its Contemporaries

In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of molecular design.[1][2][3] This small appendage can profoundly enhance...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of molecular design.[1][2][3] This small appendage can profoundly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity, making the development of efficient and versatile trifluoromethylation reagents a critical area of research.[1][2][3][4] This guide offers an in-depth comparison of a selection of trifluoromethylation reagents, with a focus on 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane, and its performance relative to established alternatives such as the Ruppert-Prakash reagent, Togni reagents, and the Langlois reagent.

The Trifluoromethyl Group: A Privileged Motif in Medicinal Chemistry

The trifluoromethyl group is one of the most utilized lipophilic substituents in drug design.[3] Its electron-withdrawing nature and steric bulk can significantly alter the electronic properties of aromatic rings, a feature present in numerous well-known pharmaceuticals.[3] The quest for effective methods to install this group has led to a diverse arsenal of reagents, each with its own mechanistic nuances, substrate scope, and practical considerations.

A Note on the Primary Reagent: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

While the focus of this guide is a comparative analysis, it is important to first characterize the primary reagent. 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a halogenated alkane that can serve as a source of a trifluoromethylated fragment. Its utility in trifluoromethylation reactions often involves its conversion into an organometallic reagent or its use in nucleophilic substitution reactions.[5]

Chemical Structure:

  • Empirical Formula: C5H5BrF6[6]

  • Molecular Weight: 258.99 g/mol [6]

  • Appearance: Solid[6]

The Reagent Landscape: A Comparative Overview

The choice of a trifluoromethylating reagent is a critical decision in the design of a synthetic route.[1] The optimal choice depends on the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and practical considerations such as cost, stability, and ease of handling. The following sections provide a detailed comparison of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane with other prominent reagents.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

One of the most widely used reagents for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[7][8] This reagent delivers a trifluoromethyl anion equivalent to electrophilic substrates, most notably carbonyl compounds.[3][7]

Mechanism of Action: The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF3 to form a pentacoordinate siliconate intermediate.[7][9] This intermediate can then deliver the trifluoromethyl nucleophile to the electrophile.[9]

Comparison with 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane:

Feature4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butaneRuppert-Prakash Reagent (TMSCF3)
Reactivity Source of a trifluoromethylbutyl fragment via nucleophilic substitution or organometallic intermediates.[5]Source of a "naked" trifluoromethyl nucleophile.[7]
Key Applications Introduction of a -CH2CH(CF3)2CH2Br or related moiety.Trifluoromethylation of aldehydes, ketones, and imines.[7]
Activation Often requires conversion to an organometallic species (e.g., Grignard or organolithium reagent) or reaction with a nucleophile.[5]Requires a catalytic amount of a fluoride source (e.g., TBAF, CsF).[7]
Advantages Introduces a larger, more complex fluorinated building block.High functional group tolerance, commercially available, and well-studied.[7]
Limitations Less direct method for simple trifluoromethylation.Stereoselective trifluoromethylation can be challenging.[7]

Visualizing the Mechanisms

To better understand the distinct pathways of these reagents, the following diagrams illustrate their generalized mechanisms of action.

Reagent_Mechanisms cluster_Bromoalkane 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane cluster_Ruppert Ruppert-Prakash Reagent cluster_Togni Togni Reagent (Electrophilic) cluster_Langlois Langlois Reagent (Radical) Bromoalkane R-Br (R = -CH2CH(CF3)2CH2) Organometallic R-MgBr or R-Li Bromoalkane->Organometallic Mg or Li Electrophile_B Electrophile (e.g., R'CHO) Organometallic->Electrophile_B Nucleophilic Attack Product_B R-R' Electrophile_B->Product_B TMSCF3 TMSCF3 Siliconate [TMS(F)CF3]- TMSCF3->Siliconate + F- Fluoride F- (cat.) Electrophile_R Electrophile (e.g., R'2CO) Siliconate->Electrophile_R CF3- transfer Product_R R'2C(OH)CF3 Electrophile_R->Product_R Togni Togni Reagent II Product_T Nu-CF3 Togni->Product_T Electrophilic CF3+ transfer Nucleophile_T Nucleophile (e.g., Enolate) Nucleophile_T->Product_T Langlois CF3SO2Na CF3_Radical •CF3 Langlois->CF3_Radical + Oxidant, -SO2 Oxidant Oxidant (e.g., TBHP) Substrate_L Arene CF3_Radical->Substrate_L Radical Addition Product_L Ar-CF3 Substrate_L->Product_L

Caption: Generalized mechanisms of trifluoromethylation for different classes of reagents.

Electrophilic Trifluoromethylation: Togni and Umemoto Reagents

For substrates that are nucleophilic in nature, such as enolates, carbanions, and electron-rich aromatic systems, electrophilic trifluoromethylation reagents are the tools of choice.[1] The most prominent among these are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1][10][11]

Togni Reagents: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a commercially available, solid reagent that is relatively stable and easy to handle.[10] It can trifluoromethylate a wide range of nucleophiles, including alcohols, phenols, and alkenes (often under copper catalysis).[10]

Umemoto Reagents: These are sulfonium salts that act as powerful electrophilic trifluoromethylating agents.[1] They are known for their high reactivity.

Comparison Table: Electrophilic Reagents

FeatureTogni Reagent IIUmemoto Reagents
Reagent Class Hypervalent Iodine[1][10]Sulfonium Salt[1]
Reactivity Generally milder and more selective.[12]Highly reactive.
Substrate Scope Phenols, alcohols, alkenes, β-ketoesters.[10]Wide range of carbon and heteroatom nucleophiles.[1]
Advantages Solid, relatively stable, commercially available.[10]High yields for many substrates.
Limitations Can be less reactive than Umemoto reagents.[12]Can be less selective and require careful handling.
Radical Trifluoromethylation: The Langlois Reagent

Radical trifluoromethylation offers a complementary approach, particularly for the functionalization of C-H bonds in heterocycles and arenes.[13][14] The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a cost-effective and stable solid that serves as a precursor to the trifluoromethyl radical (•CF3) in the presence of an oxidant.[14][15]

Mechanism of Action: In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), the Langlois reagent decomposes to generate a trifluoromethyl radical, which can then add to aromatic or heteroaromatic systems.[15][16]

Comparison with 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane:

The utility of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane in radical reactions would likely involve its homolytic cleavage to generate a bromoalkyl radical, a different reactive species compared to the •CF3 radical from the Langlois reagent.

Feature4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (Hypothetical Radical Use)Langlois Reagent (CF3SO2Na)
Radical Species Bromo-trifluoromethyl-butyl radicalTrifluoromethyl radical (•CF3)[16]
Key Applications Introduction of a complex fluorinated alkyl chain.Direct trifluoromethylation of arenes and heteroarenes.[14][15]
Activation Typically requires a radical initiator (e.g., AIBN) or photolysis.Requires an oxidant (e.g., TBHP, K2S2O8).[14][15]
Advantages Potential for novel building block synthesis.Inexpensive, stable, and easy to handle.[14][16]
Limitations Reactivity and selectivity are less predictable without specific experimental data.Can lead to mixtures of regioisomers with some substrates.[17]

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for trifluoromethylation using some of the discussed reagents.

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.

Materials:

  • Benzaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add benzaldehyde (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 (1.2 equiv) dropwise to the stirred solution.

  • Add TBAF solution (0.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Togni Reagent II

Objective: To trifluoromethylate ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Togni Reagent II

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous DCM dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Togni Reagent II (1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

The selection of a trifluoromethylation reagent is a multifaceted decision that hinges on the specific synthetic challenge at hand. While 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane offers a route to more complex fluorinated structures, its application as a direct trifluoromethylating agent is less straightforward compared to established reagents.

  • For nucleophilic trifluoromethylation of carbonyls, the Ruppert-Prakash reagent remains a highly reliable and versatile choice.[7]

  • For electrophilic trifluoromethylation of a broad range of nucleophiles, Togni and Umemoto reagents provide powerful, albeit sometimes aggressive, options.[1]

  • For radical trifluoromethylation , particularly for the late-stage functionalization of heterocycles, the Langlois reagent presents a cost-effective and practical solution.[13][14]

Ultimately, a thorough understanding of the mechanistic pathways and substrate compatibility of each reagent is paramount for the successful incorporation of the trifluoromethyl group into molecules of interest, driving innovation in both medicine and materials.

References

  • Togni reagent II - Wikipedia. Available at: [Link]

  • He, W., Yi, R., Yang, Z., Wu, Z., & He, H. (2025). Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. Chinese Journal of Organic Chemistry, 45(10), 3534-3545.
  • Jojima, T., & Inoue, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
  • Li, G., et al. (2014). Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles. The Journal of Organic Chemistry, 79(9), 4069–4076.
  • Trifluoromethyltrimethylsilane - Wikipedia. Available at: [Link]

  • Sodium trifluoromethanesulfinate - Wikipedia. Available at: [Link]

  • Chen, Q., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 287–308.
  • Wang, C., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated one-pot reaction of enamines. Beilstein Journal of Organic Chemistry, 13, 2133–2139.
  • Postigo, A. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Arkivoc, 2018(3), 1-105.
  • Uddin, J., & Siddiqui, A. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1251.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Available at: [Link]

  • Britton, J., & Smith, M. D. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. The Journal of Organic Chemistry, 83(15), 8011–8025.
  • Mastering Trifluoromethylation: A Guide to Using 4-Bromo-1,1,1-trifluorobutane. (2026, March 6). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
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